2-Methoxyidazoxan
Description
2-methoxy analog of idazoxan
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWKNGAKBPTBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC2=CC=CC=C2O1)C3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907762 | |
| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102575-24-6 | |
| Record name | 2-Methoxyidazoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102575-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyidazoxan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102575246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYIDAZOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LB7P0ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 2-Methoxyidazoxan (RX821002)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyidazoxan, also known as RX821002, is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] Unlike its parent compound, idazoxan, which exhibits high affinity for both α2-adrenoceptors and I2-imidazoline binding sites, this compound demonstrates a pronounced selectivity for α2-adrenoceptors.[1] This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the α2-adrenergic system. This document provides an in-depth overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of its signaling pathways.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
The primary mechanism of action of this compound is the competitive blockade of α2-adrenergic receptors.[2] These receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release.
-
Presynaptic Inhibition: In the central and peripheral nervous systems, α2-adrenoceptors are predominantly located on presynaptic nerve terminals. When activated by endogenous agonists like norepinephrine, these receptors couple to inhibitory G-proteins (Gi/o).
-
Signaling Cascade: The activation of Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).
-
Antagonistic Effect: this compound binds to these receptors but does not activate them, thereby preventing the endogenous agonist from binding and initiating the inhibitory signaling cascade. This blockade leads to a disinhibition of the neuron, resulting in an increased release of neurotransmitters.
-
Inverse Agonism: Some evidence suggests that this compound can act as an inverse agonist at the α2A-adrenergic receptor. This means that in systems with constitutive (agonist-independent) receptor activity, it can reduce this basal activity, leading to an increase in cAMP levels from a suppressed state.
Receptor Binding Profile and Quantitative Data
This compound's pharmacological profile is defined by its high affinity and selectivity for α2-adrenoceptors over other receptor types, particularly I2-imidazoline sites.
Comparative Binding Affinities
Competition binding studies in rat brain cortical membranes have quantified the distinct selectivity profiles of this compound (RX821002) and its parent compound, idazoxan. The data clearly illustrates this compound's preferential binding to α2-adrenoceptors.
| Compound | Target Site | Radioligand | Ki (nM) | Species/Tissue | Reference |
| This compound (RX821002) | α2-Adrenoceptor | [³H]RX821002 | ~0.8 - 1.0 | Rat Brain Cortex | |
| I2-Imidazoline Site | [³H]Idazoxan | >10,000 | Rat Brain Cortex | ||
| Idazoxan | α2-Adrenoceptor | [³H]RX821002 | ~15 | Rat Brain Cortex | |
| I2-Imidazoline Site | [³H]Idazoxan | ~4 | Rat Brain Cortex | ||
| RS 15385-197 | α2-Adrenoceptor | [³H]RX821002 | 0.3 | Rat Brain Cortex | |
| Clonidine | α2-Adrenoceptor | [³H]RX821002 | ~1.5 | Rat Brain Cortex | |
| I2-Imidazoline Site | [³H]Idazoxan | ~40 | Rat Brain Cortex |
Note: Ki values are approximated from potency orders and comparative statements in the cited literature. Exact values can vary between studies.
Receptor Subtype Interactions
Studies in rat kidney membranes have shown that this compound binds to multiple α2-adrenoceptor subtypes, including α2B and α2D-adrenoceptors, as well as a distinct non-adrenoceptor imidazoline binding site. The affinity (Kd) for this non-adrenoceptor site was determined to be approximately 4.9 nM after masking the α2-adrenoceptors with adrenaline.
Signaling Pathways and Visualizations
The antagonistic action of this compound at the α2-adrenoceptor directly impacts intracellular signaling cascades.
Canonical α2-Adrenergic Signaling and Antagonism
The following diagram illustrates the canonical Gi-coupled signaling pathway of the α2-adrenoceptor and the point of intervention by this compound.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized pharmacological assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand from the α2-adrenoceptor.
Objective: To determine the Ki of this compound for the α2-adrenoceptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing α2-adrenoceptors or from tissue homogenates (e.g., rat cerebral cortex).
-
Radioligand: [³H]RX821002 (to label α2-adrenoceptors) or [³H]Idazoxan (to label I2-imidazoline sites).
-
Test Compound: this compound at serially diluted concentrations.
-
Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Binding Buffer: Typically 50 mM Tris-HCl, 5-10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Detection: Liquid scintillation counter.
Methodology:
-
Reaction Setup: In triplicate, assay tubes are prepared for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific ligand), and competition (membranes + radioligand + varying concentrations of this compound).
-
Incubation: The reaction mixtures are incubated, for example, at 30°C for 60 minutes, to allow binding to reach equilibrium.
-
Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Washing: Filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
The workflow for this protocol is visualized below.
Functional cAMP Assay
This assay measures the functional consequence of α2-adrenoceptor blockade by quantifying changes in intracellular cAMP levels.
Objective: To determine the functional potency of this compound as an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the α2-adrenoceptor, such as HEK293 or CHO cells.
-
Agonist: A known α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine).
-
Adenylyl Cyclase Stimulator: Forskolin, to stimulate a detectable baseline of cAMP production.
-
Test Compound: this compound at serially diluted concentrations.
-
Lysis Buffer & Detection Kit: Commercial cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
Methodology:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to near confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist, this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of an α2-agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured according to the detection kit's protocol.
-
Data Analysis: The ability of this compound to reverse the agonist-induced suppression of cAMP is plotted against its concentration. The IC50 or Kb (antagonist dissociation constant) is determined using non-linear regression analysis, such as a Schild plot.
Conclusion
This compound (RX821002) is a highly selective α2-adrenergic receptor antagonist. Its mechanism of action is centered on the competitive blockade of Gi/o-coupled α2-adrenoceptors, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP. This profile, distinguished by its low affinity for I2-imidazoline sites, establishes this compound as a precise and invaluable research tool for investigating the nuanced roles of the α2-adrenergic system in health and disease.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyidazoxan: A Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methoxyidazoxan (RX821002), a potent and selective antagonist of alpha-2 adrenergic receptors. This document details its binding profile, selectivity, and the experimental methodologies used to characterize its pharmacological properties.
Introduction
This compound, a derivative of idazoxan, is a critical pharmacological tool for studying the physiological and pathological roles of the alpha-2 adrenoceptor.[1] Unlike its parent compound, this compound exhibits high selectivity for alpha-2 adrenoceptors over imidazoline binding sites, making it a more precise and reliable agent for in vitro and in vivo research.[1] This guide will explore the quantitative pharmacology of this compound, detail the experimental protocols for its characterization, and illustrate the key signaling pathways and experimental workflows.
Pharmacological Profile
The defining characteristic of this compound is its high affinity and selectivity for the alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C).
Binding Affinity at Alpha-2 Adrenoceptor Subtypes
Radioligand binding assays have been employed to determine the affinity of this compound for the human alpha-2 adrenoceptor subtypes. The equilibrium dissociation constants (KD) are summarized in the table below.
| Receptor Subtype | Log KD (M) | KD (nM) |
| α2A-Adrenoceptor | -8.89 ± 0.08 | 1.29 |
| α2B-Adrenoceptor | -8.66 ± 0.08 | 2.19 |
| α2C-Adrenoceptor | -8.91 ± 0.06 | 1.23 |
Data derived from inhibition of [3H]-rauwolscine binding in living cells.
Selectivity Profile
This compound's utility is underscored by its selectivity for alpha-2 adrenoceptors over other receptor types. While it binds almost exclusively to alpha-2 adrenoceptors, some interaction with other receptors, such as the 5-HT1A receptor, has been noted.[2] A comprehensive screening of its binding affinity across a wider range of receptors is an area for further investigation.
| Receptor/Site | Binding Affinity (Ki or Kd) | Selectivity (fold) vs. α2A |
| α2-Adrenoceptors | ~1.3 nM (KD) | - |
| Imidazoline I2 Sites | > 10,000 nM | > 7,500 |
| 5-HT1A Receptor | High Affinity (qualitative) | Data not available |
| Dopamine D2-like Receptors | No significant binding up to 10 µM | > 7,500 |
Signaling Pathways
Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[3][4] Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine.
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Protocols
The characterization of this compound relies on a variety of well-established experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for its target receptors.
Objective: To quantify the affinity of this compound for alpha-2 adrenoceptor subtypes.
Materials:
-
[3H]-RX821002 (radioligand)
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled this compound (for determining non-specific binding)
-
Competitor ligands
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-RX821002, and varying concentrations of the unlabeled competitor ligand (e.g., this compound itself or other drugs).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. Determine the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of this compound.
Objective: To determine the effect of this compound on extracellular neurotransmitter concentrations in a specific brain region.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with a sensitive detector
-
This compound solution
Procedure:
-
Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to establish the basal neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the statistical significance of any changes.
Caption: In vivo microdialysis workflow.
Schild Analysis
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist.
Objective: To determine the pA2 value for this compound, which is a measure of its antagonist potency.
Materials:
-
Isolated tissue preparation (e.g., vas deferens, aorta) with functional alpha-2 adrenoceptors.
-
Organ bath system.
-
An alpha-2 adrenoceptor agonist (e.g., clonidine).
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing a physiological salt solution.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist alone.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a set period.
-
Antagonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
Create a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The x-intercept of the linear regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a highly selective and potent alpha-2 adrenoceptor antagonist that has proven to be an invaluable tool in pharmacological research. Its favorable selectivity profile, particularly its low affinity for imidazoline binding sites, allows for the specific investigation of alpha-2 adrenoceptor function. The experimental protocols detailed in this guide provide a framework for the continued characterization of this and other novel compounds, furthering our understanding of adrenergic signaling in health and disease.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of 2-Methoxyidazoxan (RX821002): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyidazoxan (RX821002) is a potent and selective α2-adrenoceptor antagonist that has become an invaluable tool in pharmacological research. As a derivative of idazoxan, it exhibits a significantly improved selectivity profile, most notably a very low affinity for imidazoline binding sites, which makes it a more precise ligand for studying the α2-adrenergic system. This technical guide provides a comprehensive overview of the pharmacological profile of RX821002, including its binding affinity, receptor subtype selectivity, functional activity, and established experimental protocols. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound, also known as RX821002, is a synthetic organic compound belonging to the benzodioxan class. It is structurally related to idazoxan but features a methoxy group at the 2-position, a modification that confers a more selective pharmacological profile. Its primary mechanism of action is the competitive blockade of α2-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of neurotransmitter release and sympathetic nervous system activity. The high affinity and selectivity of RX821002 for α2-adrenoceptors over other receptor systems, such as imidazoline and serotonin receptors, have established it as a preferred radioligand and pharmacological tool for the characterization of these receptors.
Receptor Binding Profile
The affinity of RX821002 for various α2-adrenoceptor subtypes has been extensively characterized through radioligand binding assays, typically employing [3H]RX821002. These studies have revealed high-affinity binding to all α2-adrenoceptor subtypes.
Binding Affinity for α2-Adrenoceptor Subtypes
The following table summarizes the binding affinities of RX821002 for human and rat α2-adrenoceptor subtypes, expressed as dissociation constants (Kd), inhibitor constants (Ki), or pKd values.
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
| α2A | Human | pKi | ~8.2 | [1] |
| α2A | Human | Ki | ~6.3 | [1] |
| α2A | Human | KD | 1.7 ± 0.1 | [2] |
| α2B | Rat | - | 33-51% of total α2 sites | [3] |
| α2C | Human | - | - | [4] |
| α2D | Rat | pKd | 9.7 | |
| α2D | Rat | - | 15-28% of total α2 sites | |
| Non-adrenoceptor imidazoline site | Rat | KD | 4.9 ± 1.5 |
Note: The α2D-adrenoceptor in rodents is considered the pharmacological equivalent of the human α2A-adrenoceptor.
Selectivity Profile
A key feature of RX821002 is its high selectivity for α2-adrenoceptors over other receptor types, particularly imidazoline receptors, for which its predecessor, idazoxan, has a high affinity.
| Receptor/Site | Selectivity vs. α2-adrenoceptors | Reference |
| Imidazoline I1 & I2 sites | Very low affinity | |
| 5-HT1A Receptors | Relatively high affinity (acts as an antagonist) |
Functional Activity
Antagonist Activity
RX821002 functions as a competitive antagonist at α2-adrenoceptors. This has been demonstrated in various in vitro and in vivo functional assays. For instance, in pig nasal mucosa, RX821002 potently inhibits contractions induced by the α2-adrenoceptor agonist BHT-920, with a pKb value of 8.31 ± 0.35. In vivo studies using microdialysis in rats have shown that local administration of RX821002 into the bed nucleus of the stria terminalis significantly increases basal extracellular levels of norepinephrine, consistent with the blockade of presynaptic α2-autoreceptors that normally inhibit norepinephrine release.
Inverse Agonist Activity
There is evidence to suggest that RX821002 may act as an inverse agonist at α2A-adrenoceptors. Inverse agonism refers to the ability of a ligand to reduce the constitutive activity of a receptor in the absence of an agonist. In cell culture systems expressing constitutively active α2A-adrenoceptors, RX821002 has been shown to reduce basal signaling. This property can be significant in experimental systems with high receptor expression or in certain pathological states.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptors
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [3H]RX821002 in a target tissue or cell preparation.
4.1.1. Membrane Preparation
-
Homogenize dissected tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
4.1.2. Binding Assay
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
For total binding , add membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), varying concentrations of [3H]RX821002 (e.g., 0.2 - 20 nM), and assay buffer.
-
For non-specific binding , add the same components as for total binding, but also include a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine or unlabeled RX821002) to saturate the specific binding sites.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
4.1.3. Separation and Counting
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of [3H]RX821002.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites).
In Vivo Microdialysis for Norepinephrine Release
This protocol outlines the general procedure for using in vivo microdialysis to assess the effect of RX821002 on neurotransmitter release.
4.2.1. Probe Implantation
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, hippocampus).
4.2.2. Perfusion and Sample Collection
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow the preparation to stabilize for a period (e.g., 1-2 hours) after probe implantation.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
4.2.3. Drug Administration and Analysis
-
After establishing a stable baseline of norepinephrine levels in the dialysate, administer RX821002 (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure the effect of the drug on norepinephrine levels.
-
Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Signaling Pathway of α2-Adrenoceptors
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
The Selective α2-Adrenoceptor Antagonist 2-Methoxyidazoxan: An In-Depth Technical Guide on its Effects on the Central Noradrenergic System
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (2-MeO-IdB), also known as RX821002, is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs). Unlike its predecessor, idazoxan, 2-MeO-IdB exhibits significantly lower affinity for I2-imidazoline binding sites, making it a more precise tool for investigating the physiological and pharmacological roles of α2-adrenoceptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the effects of this compound on the central noradrenergic system, detailing its binding characteristics, functional activity, and impact on neurotransmitter dynamics and behavior. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important pharmacological agent.
Core Mechanism of Action: α2-Adrenoceptor Antagonism
The central noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in regulating arousal, attention, stress, and mood. The activity of noradrenergic neurons is tightly controlled by a negative feedback loop mediated by presynaptic α2-autoreceptors. Norepinephrine (NE) released into the synaptic cleft binds to these autoreceptors, which are Gαi-protein coupled, leading to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in further NE release.
This compound exerts its primary effect by blocking these presynaptic α2-autoreceptors. By preventing the binding of endogenous norepinephrine, 2-MeO-IdB disinhibits the noradrenergic neuron, leading to an increase in the firing rate of these neurons and a subsequent enhancement of norepinephrine release into the synapse. This action effectively amplifies noradrenergic signaling in various brain regions.
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
In Vivo Effects of 2-Methoxyidazoxan on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of 2-Methoxyidazoxan (2-MXI), also known as idazoxan, on neurotransmitter release. 2-MXI is a selective α2-adrenoceptor antagonist that has been instrumental in elucidating the role of the noradrenergic system in modulating the release of other key neurotransmitters. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to obtain these findings, and provides visualizations of the underlying mechanisms and workflows.
Core Findings: Modulation of Dopamine and Noradrenaline Release
In vivo microdialysis studies in freely moving rats have demonstrated that 2-MXI significantly and preferentially increases the extracellular levels of dopamine (DA) in the medial prefrontal cortex (mPFC) and noradrenaline (NA) in the hippocampus.
Quantitative Effects of this compound on Neurotransmitter Release
The following tables summarize the dose-dependent effects of systemically administered 2-MXI on the release of dopamine and noradrenaline in specific brain regions of rats.
Table 1: Effect of this compound on Dopamine Release in the Medial Prefrontal Cortex
| Dosage (mg/kg, s.c.) | Maximum Increase in Dopamine Output (% of Baseline ± SEM) | Brain Region | Animal Model | Reference |
| 0.5 | ~150 ± 15 | Medial Prefrontal Cortex | Rat | [1] |
| 1.0 | ~200 ± 20 | Medial Prefrontal Cortex | Rat | [1] |
| 2.0 | ~250 ± 25 | Medial Prefrontal Cortex | Rat | [1] |
Table 2: Effect of this compound on Noradrenaline Release in the Hippocampus
| Dosage (mg/kg) | Maximum Increase in Noradrenaline Output (% of Baseline) | Brain Region | Animal Model | Reference |
| 1 | ~150 | Hippocampus | Rat | [2] |
| 3 | ~200 | Hippocampus | Rat | [2] |
| 10 | ~250 | Hippocampus | Rat |
Signaling Pathways and Mechanisms of Action
2-MXI exerts its effects primarily by blocking presynaptic α2-adrenergic autoreceptors located on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally restricts noradrenaline release, leading to an increase in synaptic noradrenaline concentrations. The elevated noradrenaline levels, in turn, influence the release of other neurotransmitters, such as dopamine, in brain regions like the mPFC.
Experimental Protocols
The data presented in this guide were primarily generated using in vivo microdialysis in freely moving rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.
In Vivo Microdialysis in Freely Moving Rats
1. Animal Preparation and Surgery:
-
Adult male Wistar or Sprague-Dawley rats are typically used.
-
Animals are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus). The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.
-
A stabilization period of at least 2 hours is allowed for the establishment of a stable baseline of neurotransmitter levels.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
3. Drug Administration:
-
This compound or vehicle is administered systemically (e.g., subcutaneously, s.c.).
-
Dialysate collection continues for a specified period post-injection to monitor changes in neurotransmitter levels.
4. Neurochemical Analysis:
-
The concentrations of dopamine and noradrenaline in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
The system is calibrated with standard solutions of known neurotransmitter concentrations.
-
Data are typically expressed as a percentage of the mean baseline concentration.
Logical Relationships in 2-MXI's Effect on Neurotransmission
The preferential increase of dopamine in the mPFC by 2-MXI, despite its primary action on noradrenergic neurons, highlights the intricate interplay between these neurotransmitter systems in this brain region. The current hypothesis suggests that the increased noradrenaline release from terminals in the mPFC acts on local circuits to enhance dopamine release.
This technical guide provides a concise yet comprehensive overview of the in vivo effects of this compound on neurotransmitter release. The presented data and methodologies are crucial for researchers and drug development professionals working on the modulation of noradrenergic and dopaminergic systems for therapeutic applications.
References
2-Methoxyidazoxan and its Interaction with Imidazoline Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyidazoxan (2-MXI), a selective α2-adrenergic receptor antagonist, and its interaction with the distinct subtypes of imidazoline receptors (I1, I2, and I3). While primarily recognized for its high affinity for α2-adrenoceptors, 2-MXI also exhibits a nuanced pharmacological profile at imidazoline binding sites. This document details the binding affinities of 2-MXI, explores the signaling pathways of imidazoline receptors, and provides standardized experimental protocols for the characterization of these interactions. The information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the therapeutic potential of imidazoline receptor ligands.
Introduction to this compound and Imidazoline Receptors
This compound (also known as RX821002) is a derivative of the α2-antagonist idazoxan, characterized by a methoxy group at the 2-position of the benzodioxan ring[1]. This structural modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline I2 receptors[2][3]. Imidazoline receptors are a family of non-adrenergic binding sites that are broadly classified into three main subtypes:
-
I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure[2][4].
-
I2-Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with various neurological conditions and pain modulation. They are considered allosteric binding sites on monoamine oxidase (MAO).
-
I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.
The study of ligands like 2-MXI is crucial for dissecting the distinct physiological roles of α2-adrenoceptors and imidazoline receptor subtypes.
Quantitative Binding Profile of this compound
The following tables summarize the binding affinities (Ki) of this compound and related compounds at imidazoline and α2-adrenergic receptors.
Table 1: Binding Affinity of this compound at Imidazoline and α2-Adrenergic Receptors
| Ligand | I1-Imidazoline Receptor (Ki, nM) | I2-Imidazoline Receptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) |
| This compound (RX821002) | 226 ± 73 | >10,000 | 0.3 - 2.5 |
Note: A higher Ki value indicates lower binding affinity.
Table 2: Comparative Binding Affinities of Select Ligands
| Ligand | I1-Imidazoline Receptor (Ki, nM) | I2-Imidazoline Receptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) |
| Idazoxan | ~5-20 | ~2-10 | ~5-15 |
| Clonidine | ~3-10 | >1,000 | ~1-5 |
| Moxonidine | ~3-5 | >1,000 | ~200-500 |
| Efaroxan | ~10-30 | ~50-100 | ~10-20 |
| Rauwolscine | >10,000 | >10,000 | ~1-3 |
Note: These values are approximate and can vary depending on the tissue preparation and experimental conditions.
Imidazoline Receptor Signaling Pathways
The signaling cascades initiated by the activation of imidazoline receptor subtypes are distinct and are visualized below.
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploratory Technical Guide on the Physiological Effects of 2-Methoxyidazoxan
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physiological effects of 2-Methoxyidazoxan (also known as RX821002), a potent and selective α2-adrenoceptor antagonist. This guide synthesizes key findings on its binding characteristics, mechanism of action, and physiological impacts, with a focus on its neurological and potential therapeutic effects.
Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism
This compound functions as a highly selective antagonist for α2-adrenergic receptors. Unlike its parent compound, idazoxan, it demonstrates significantly lower affinity for non-adrenergic imidazoline binding sites, making it a more precise tool for studying the α2-adrenoceptor system.[1][2] The primary mechanism involves blocking presynaptic α2-autoreceptors on noradrenergic neurons. This action inhibits the negative feedback loop that normally restricts norepinephrine (NE) release, thereby leading to an increase in synaptic NE concentrations.[3]
The downstream signaling cascade initiated by α2-adrenoceptor activation (and consequently blocked by this compound) is mediated by an inhibitory G-protein (Gi). Activation of the α2-receptor leads to the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP). By antagonizing this receptor, this compound prevents this decrease, effectively increasing cAMP signaling and subsequent downstream cellular responses.
Quantitative Data Summary
Binding Affinity of this compound
Radioligand binding assays using [3H]RX821002 have been employed to determine the dissociation constant (Kd) of this compound at various α2-adrenoceptor subtypes. A lower Kd value signifies a higher binding affinity. The data consistently show high affinity across all subtypes, with some selectivity observed.
| Receptor Subtype | Tissue/Cell Line Source | Dissociation Constant (Kd) in nM | Reference |
| α2A | CHO-C10 Cells | 0.29 | [4] |
| α2B | Neonatal Rat Lung | 1.05 | [4] |
| α2C | Opossum Kidney (OK) Cells | 0.37 | |
| α2D | Bovine Pineal Gland | 0.19 | |
| α2A (Human) | Human Intestinal Mucosa | 1.1 ± 0.5 |
Note: The α2D subtype in bovine is homologous to the human α2A subtype. Other studies have reported selectivity for α2D over α2A subtypes with pKd values of 9.7 and 8.2, respectively.
Physiological Effects
Direct quantitative data on the physiological effects of this compound are limited in the reviewed literature. However, studies on the closely related α2-antagonist, idazoxan, provide valuable insights into the expected effects. It is important to note that while informative, these values are for idazoxan and may not be identical for its 2-methoxy derivative.
| Physiological Parameter | Brain Region | Effect of Idazoxan | Reference |
| Dopamine Output | Medial Prefrontal Cortex | Marked increase | |
| Dopamine Output | Striatum / Nucleus Accumbens | No significant effect |
Disclaimer: The data in this table pertains to Idazoxan, not this compound. It is presented as a proxy due to the limited availability of specific quantitative data for this compound.
Key Experimental Protocols
Radioligand Binding Assay for Affinity Determination
This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of a compound for α2-adrenoceptors using [3H]RX821002.
Methodology:
-
Membrane Preparation: Tissues or cells expressing α2-adrenoceptors are homogenized in a cold buffer (e.g., 25 mM glycylglycine). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA).
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [3H]RX821002 (typically near its Kd value) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known α2-agonist or antagonist (e.g., 100 µM norepinephrine) to determine non-specific binding.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as a function of the competitor concentration to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Neuroprotection Study in a Rat Model of Parkinson's Disease
This protocol describes a common method for evaluating the neuroprotective potential of a compound like this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Drug Administration: Animals are divided into groups: Sham, Vehicle + 6-OHDA, and this compound + 6-OHDA. The treatment group receives this compound (dose determined by pilot studies) via a specified route (e.g., intraperitoneal injection) for a period before and/or after the 6-OHDA lesioning.
-
Stereotaxic Surgery (6-OHDA Lesion):
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (e.g., 8-10 µg in 4 µL of saline with 0.2% ascorbic acid to prevent oxidation) is prepared.
-
Using precise coordinates relative to bregma, the 6-OHDA solution is slowly injected unilaterally into a key dopaminergic pathway, such as the medial forebrain bundle (MFB), to induce degeneration of nigrostriatal neurons.
-
-
Behavioral Testing: After a recovery period (e.g., 2-3 weeks), motor deficits are assessed. A common test is the apomorphine-induced rotation test, where a dopamine agonist causes contralateral rotations in lesioned animals. A reduction in the number of rotations in the treated group compared to the vehicle group suggests a neuroprotective effect.
-
Post-mortem Analysis: At the end of the study, animals are euthanized, and their brains are collected.
-
Neurochemical Analysis: The striatum and substantia nigra are dissected. Dopamine and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC). A successful lesion typically results in a >90% depletion of striatal dopamine on the ipsilateral side. Neuroprotection is indicated by a significant preservation of dopamine levels in the treated group.
-
Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH), an enzyme marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is counted to quantify neuronal survival.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool due to its high affinity and selectivity for α2-adrenoceptors. Its ability to increase norepinephrine release points to potential applications in conditions where noradrenergic function is compromised. Exploratory studies suggest a potential neuroprotective role, particularly in models of Parkinson's disease, which warrants further investigation. Future research should focus on obtaining robust quantitative data on its in vivo physiological effects, including dose-response relationships for changes in neurotransmitter levels, blood pressure, and heart rate. Elucidating the precise downstream consequences of α2-adrenoceptor blockade in different brain regions will be crucial for translating these preclinical findings into potential therapeutic strategies.
References
- 1. Acute hypertension reveals depressor and vasodilator effects of cannabinoids in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Probing Alpha-2 Adrenoceptor Function: A Technical Guide to 2-Methoxyidazoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (RX821002) is a potent and selective antagonist of alpha-2 (α2) adrenoceptors. Its utility as a research tool lies in its ability to discriminate between α2-adrenoceptors and non-adrenergic I2-imidazoline binding sites, a challenge with the parent compound, idazoxan.[1] This selectivity makes this compound an invaluable instrument for elucidating the physiological and pathological roles of α2-adrenoceptor subtypes in the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, including its binding profile, functional effects, and detailed experimental protocols for its use in probing α2-adrenoceptor function.
Core Properties of this compound
This compound is a derivative of idazoxan, distinguished by a methoxy group at the 2-position of the benzodioxan ring.[2] This structural modification significantly enhances its selectivity for α2-adrenoceptors over I2-imidazoline sites.[1][3]
Binding Affinity and Selectivity
This compound exhibits high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C).[4] Its primary advantage is its markedly lower affinity for I2-imidazoline sites compared to idazoxan, thus providing a more precise tool for studying α2-adrenoceptor-mediated effects.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | α2-Adrenoceptors | I2-Imidazoline Sites | Reference |
| This compound (RX821002) | High Affinity (Sub-nanomolar to low nanomolar range) | Low Affinity (>10 µM) | |
| Idazoxan | High Affinity | High Affinity | |
| RS 15385-197 | 0.3 | >10,000 | |
| Clonidine | High Affinity (Agonist) | Moderate Affinity |
Note: Specific Ki values can vary depending on the tissue preparation and experimental conditions.
In studies on rat kidney membranes, [3H]RX821002 has been used to identify the presence of α2B and α2D-adrenoceptor subtypes, alongside a non-adrenoceptor imidazoline binding site.
Alpha-2 Adrenoceptor Signaling Pathways
Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by endogenous agonists like norepinephrine and epinephrine initiates a cascade of intracellular events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
However, α2-adrenoceptor signaling is complex and can involve other pathways, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and activation of the mitogen-activated protein kinase (MAPK) and Akt pathways.
Figure 1. Canonical Alpha-2 Adrenoceptor Signaling Pathway.
Experimental Protocols for Probing Alpha-2 Receptor Function
The following are detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and density of receptors. [3H]this compound ([3H]RX821002) is a commonly used radioligand for labeling α2-adrenoceptors.
Objective: To determine the binding affinity (Ki) of this compound and other compounds for α2-adrenoceptors.
Materials:
-
[3H]RX821002 (Radioligand)
-
Tissue homogenates or cell membranes expressing α2-adrenoceptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (unlabeled, for competition)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]RX821002 (typically around its Kd value) to each well.
-
Competition: Add increasing concentrations of unlabeled this compound or other competing ligands to the wells. For determining total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., 10 µM phentolamine).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the consequence of receptor binding, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).
This assay measures the activation of G proteins, an early event in GPCR signaling. Antagonists like this compound will inhibit agonist-stimulated GTPγS binding.
Objective: To determine the ability of this compound to antagonize agonist-induced G protein activation.
Materials:
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Cell membranes expressing α2-adrenoceptors
-
Assay buffer (containing GDP, MgCl2)
-
An α2-adrenoceptor agonist (e.g., norepinephrine, UK14,304)
-
This compound
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Protocol:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist to stimulate the receptors.
-
GTPγS Binding: Add [35S]GTPγS to the reaction mixture and incubate to allow for binding to the activated G proteins.
-
Termination and Detection: If using a filtration assay, terminate the reaction by rapid filtration and wash the filters. If using an SPA, add SPA beads that will bind the membranes and emit light when the radiolabel is in close proximity.
-
Counting: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding as a function of the this compound concentration to determine the IC50 for inhibition of agonist-stimulated binding.
This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This compound will reverse the agonist-induced inhibition of cAMP accumulation.
Objective: To quantify the antagonistic effect of this compound on agonist-mediated inhibition of cAMP production.
Materials:
-
Whole cells expressing α2-adrenoceptors
-
Forskolin (an adenylyl cyclase activator)
-
An α2-adrenoceptor agonist
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF)
Protocol:
-
Cell Culture: Plate the cells and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Concurrently, add the α2-adrenoceptor agonist to inhibit this stimulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: The agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. This compound will cause a rightward shift in the agonist dose-response curve, from which the antagonist's potency (Kb) can be calculated. Some studies have also shown that this compound can act as an inverse agonist, reversing constitutive receptor activity in some systems.
Figure 3. Logic of Functional Assays.
In Vivo Applications
This compound is also utilized in in vivo studies to investigate the physiological roles of α2-adrenoceptors. For instance, it has been used to study the involvement of these receptors in the regulation of neurotransmitter release, cardiovascular function, and behavior. In such studies, this compound can be administered systemically or directly into specific brain regions to antagonize the effects of endogenous or exogenous α2-adrenoceptor agonists.
Conclusion
This compound is a cornerstone tool for the pharmacological investigation of α2-adrenoceptors. Its high affinity and, most importantly, its selectivity over I2-imidazoline sites, allow for a more precise dissection of α2-adrenoceptor function than was possible with its predecessor, idazoxan. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, from basic receptor characterization to complex in vivo functional analyses. By employing these methods, the scientific community can continue to unravel the intricate roles of α2-adrenoceptors in health and disease, paving the way for the development of novel therapeutics.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Methoxyidazoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan, also known as RX821002, is a potent and selective α2-adrenergic receptor antagonist.[1] It belongs to the imidazoline class of compounds and is structurally derived from idazoxan through the introduction of a methoxy group at the 2-position of the benzodioxan ring system. This modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline I2 binding sites, making it a valuable pharmacological tool for studying the physiological and pathological roles of the α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D).[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, including quantitative binding data, detailed experimental protocols, and a review of its signaling pathways.
Core Structure and Pharmacophore
The chemical structure of this compound consists of a 1,4-benzodioxan ring system linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The key structural features contributing to its pharmacological activity are:
-
The Imidazoline Ring: Essential for binding to the adrenergic receptor.
-
The Benzodioxan Core: Provides a rigid scaffold for the molecule.
-
The 2-Methoxy Group: Crucial for conferring high selectivity for α2-adrenoceptors over imidazoline I2 sites.
Structure-Activity Relationship (SAR)
The SAR of this compound and its analogs reveals several key principles governing their affinity and selectivity for α2-adrenergic receptors.
The Importance of the 2-Alkoxy Substitution
The introduction of an alkoxy group at the 2-position of the idazoxan scaffold is a critical determinant of α2-adrenoceptor selectivity. While idazoxan itself binds to both α2-adrenoceptors and I2 imidazoline sites, the presence of the 2-methoxy group in this compound significantly reduces its affinity for I2 sites, thereby enhancing its selectivity for the α2-adrenoceptor.[1]
Studies on a series of 2-alkyl and 2-alkoxy analogs of idazoxan have demonstrated that the nature of the substituent at this position influences both potency and selectivity. Increasing the size of the alkyl group can, in some cases, enhance antagonist potency at α2-adrenoceptors. For instance, 2-ethyl and 2-n-propyl analogs of idazoxan have shown improved α2-adrenoceptor affinity and antagonist potency.[2]
Quantitative Data Presentation
The binding affinities of this compound and related compounds for various α2-adrenoceptor subtypes are summarized in the tables below. The data is presented as Ki (nM) or pKi values, which are inversely proportional to the binding affinity (a lower Ki or a higher pKi indicates a higher affinity).
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound (RX821002) | α2A (human) | 0.6 | [2] |
| α2A (rat cortex) | 0.30 ± 0.03 | ||
| α2B (neonatal rat lung) | 0.9 | ||
| α2C (OK cells) | 0.37 | ||
| α2D (bovine pineal) | 0.19 | ||
| Idazoxan | α2A (human) | - | |
| α2B (neonatal rat lung) | - | ||
| α2C (OK cells) | - | ||
| Yohimbine | α2A (rat) | - | |
| Rauwolscine | α2A (rat) | - | |
| Prazosin | α2A (human) | >1000 | |
| α2B (neonatal rat lung) | - |
| Compound | Receptor | pKi (human spinal cord) | Reference |
| This compound (RX821002) | α2-Adrenoceptor | - | |
| Prazosin | α2-Adrenoceptor | - | |
| Oxymetazoline | α2-Adrenoceptor | - | |
| Clonidine | α2-Adrenoceptor | - | |
| UK 14,304 | α2-Adrenoceptor | - | |
| Rauwolscine | α2-Adrenoceptor | - | |
| Yohimbine | α2-Adrenoceptor | - | |
| Idazoxan | α2-Adrenoceptor | - | |
| SKF 104078 | α2-Adrenoceptor | - |
Note: A comprehensive table with directly comparable Ki values for a full series of 2-alkoxyidazoxan analogs across all α2 subtypes from a single study is not available in the public domain. The data presented is compiled from multiple sources.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptor subtypes using [3H]RX821002.
1. Materials:
-
Radioligand: [3H]RX821002 (specific activity ~70-90 Ci/mmol)
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the desired human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Including this compound and other unlabelled ligands.
-
Scintillation Cocktail.
-
GF/B glass-fiber filters.
-
96-well plates.
2. Membrane Preparation:
-
Grow CHO-K1 cells expressing the specific α2-adrenoceptor subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
Store the membrane preparations at -80°C until use.
3. Assay Procedure:
-
On the day of the assay, thaw the membrane preparations and dilute them in binding buffer to the desired protein concentration.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or 10 µM of an unlabelled α2-antagonist like yohimbine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]RX821002 (at a final concentration close to its Kd, typically 0.5-2 nM).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/B glass-fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Inverse Agonism (cAMP Accumulation)
This protocol describes a functional assay to measure the ability of this compound to act as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing α2-adrenergic receptors.
1. Materials:
-
Cell Line: CHO-K1 cells stably expressing the human α2A-adrenoceptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.
-
Forskolin.
-
Test Compounds: Including this compound.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
2. Cell Culture and Plating:
-
Culture the CHO-K1-α2A cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
3. Assay Procedure:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed stimulation buffer (without IBMX).
-
Add 50 µL of stimulation buffer containing various concentrations of the test compound (this compound) to the wells.
-
Pre-incubate the plates at 37°C for 15 minutes.
-
Add 50 µL of stimulation buffer containing a submaximal concentration of forskolin (e.g., 1-10 µM, to be determined empirically) to all wells.
-
Incubate the plates at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
4. cAMP Measurement and Data Analysis:
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation. An inverse agonist will produce a concentration-dependent decrease in the forskolin-stimulated cAMP levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of α2-adrenergic receptors and the workflows for the experimental protocols described above.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multiple alpha 2 adrenergic receptor subtypes. I. Comparison of [3H]RX821002-labeled rat R alpha-2A adrenergic receptors in cerebral cortex to human H alpha2A adrenergic receptor and other populations of alpha-2 adrenergic subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyidazoxan: A Technical Guide to its Pharmacological Profile and History
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
2-Methoxyidazoxan (also known as RX821002) is a potent and highly selective α2-adrenoceptor antagonist that has played a significant role as a research tool in pharmacology.[1] It is a derivative of the earlier α2-adrenoceptor antagonist, idazoxan.[1] The development of this compound was driven by the need for a ligand with greater selectivity for α2-adrenoceptors over imidazoline I2 binding sites, a characteristic where idazoxan showed limitations.[1] This high selectivity has made this compound an invaluable tool for characterizing α2-adrenoceptor subtypes and elucidating their physiological roles. This guide provides an in-depth look at the history, development, and pharmacological profile of this compound.
History and Development
The development of this compound stems from research into imidazoline-based compounds that interact with adrenergic receptors. Its parent compound, idazoxan, while a potent α2-adrenoceptor antagonist, also exhibits high affinity for non-adrenergic I2-imidazoline sites.[1] To improve selectivity, chemical modifications were explored, leading to the synthesis of 2-alkoxy analogues of idazoxan. The introduction of a methoxy group at the 2-position of the idazoxan structure resulted in this compound (RX821002), a compound that binds almost exclusively to α2-adrenoceptors with very low affinity for imidazoline sites. This enhanced selectivity has been instrumental in differentiating the pharmacological effects mediated by α2-adrenoceptors from those mediated by imidazoline binding sites. While there is extensive literature on the synthesis of related 2-oxazolines and 2-imidazolines, the specific synthetic route for this compound is proprietary to its developers. However, it can be inferred that its synthesis involves the reaction of an appropriate benzodioxan precursor with a reagent to form the imidazoline ring.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for α2-adrenoceptors. It acts as a competitive antagonist, blocking the effects of endogenous catecholamines such as norepinephrine and epinephrine at these receptors.
Binding Affinity
Radioligand binding studies have been crucial in determining the affinity of this compound for various α2-adrenoceptor subtypes. The tritiated form, [3H]RX821002, is widely used for this purpose. The tables below summarize the binding affinities (Kd and pKd) of this compound for different α2-adrenoceptor subtypes from various tissue and cell line preparations.
Table 1: Dissociation Constants (Kd) of [3H]RX821002 for α2-Adrenoceptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Kd (nM) | Reference |
| α2A | CHO-C10 cells | 0.29 | |
| α2B | Neonatal rat lung | 1.05 | |
| α2C | OK cells | 0.37 | |
| α2D | Bovine pineal gland | 0.19 | |
| Non-adrenoceptor site | Rat kidney (in the presence of adrenaline) | 4.9 ± 1.5 |
Table 2: pKd Values of RX821002 for α2-Adrenoceptor Subtypes
| Receptor Subtype | pKd | Reference |
| α2A | 8.2 | |
| α2D | 9.7 |
These data indicate that this compound is a high-affinity ligand for all major α2-adrenoceptor subtypes, with some studies suggesting a degree of selectivity for the α2D subtype.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi.
Signaling Pathway
Activation of α2-adrenoceptors by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. Presynaptically, α2-adrenoceptors function as autoreceptors, inhibiting the release of norepinephrine. Antagonism by this compound blocks this negative feedback loop, resulting in an increased release of norepinephrine into the synaptic cleft.
Key Experiments and Methodologies
The pharmacological properties of this compound have been defined through a series of key in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are fundamental for determining the affinity and selectivity of this compound for its target receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Target tissue (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Incubation:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [3H]RX821002 (the radioligand) and varying concentrations of unlabeled this compound (the competitor).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM norepinephrine) to saturate the receptors.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of this compound.
Experimental Protocol: In Vivo Microdialysis in Rat Prefrontal Cortex
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
The cannula is secured with dental cement, and the animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
This compound is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Dialysate samples continue to be collected to measure changes in neurotransmitter levels post-drug administration.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of neurotransmitters like norepinephrine and dopamine.
-
-
Data Analysis:
-
Neurotransmitter concentrations are expressed as a percentage of the baseline levels for each animal.
-
Statistical analysis is performed to determine the significance of the drug-induced changes in neurotransmitter efflux.
-
Therapeutic Potential and Research Applications
While this compound has not been developed as a therapeutic agent for clinical use, its high selectivity makes it an indispensable tool in preclinical research. It has been used to:
-
Differentiate α2-adrenoceptor subtypes: Its varying affinities for the different subtypes have aided in their pharmacological characterization.
-
Investigate the role of α2-adrenoceptors in various physiological processes: These include neurotransmission, cardiovascular regulation, and behavior.
-
Study the pathophysiology of diseases: It has been used in animal models of depression, Parkinson's disease, and drug withdrawal to explore the involvement of the noradrenergic system.
Conclusion
This compound represents a significant advancement in the pharmacology of α2-adrenoceptors. Its development provided researchers with a highly selective antagonist, enabling a more precise investigation of the α2-adrenergic system. The data gathered from studies using this compound have contributed substantially to our understanding of the diverse roles of α2-adrenoceptors in both normal physiology and disease states. As a research tool, it continues to be of great value in the ongoing efforts to develop novel therapeutics targeting the noradrenergic system.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis with 2-Methoxyidazoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (also known as RX821002) is a highly selective and potent antagonist of α2-adrenergic receptors.[1][2] These receptors are primarily located presynaptically on noradrenergic neurons, where they act as autoreceptors to inhibit the release of norepinephrine (NE) in a negative feedback loop.[3] By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the release of norepinephrine. Due to the anatomical and functional interactions between noradrenergic and other monoaminergic systems, particularly the dopaminergic system in the prefrontal cortex, antagonism of α2-adrenoceptors can also lead to an increase in extracellular dopamine (DA) levels.[4][5]
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. This method allows for the continuous sampling of the neurochemical environment and provides valuable insights into the pharmacodynamic effects of centrally acting drugs.
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on norepinephrine and dopamine levels in the brain.
Key Applications
-
Investigating the pharmacodynamics of α2-adrenoceptor antagonists.
-
Studying the role of the noradrenergic system in modulating dopamine release.
-
Evaluating the potential of this compound as a therapeutic agent for conditions associated with monoaminergic dysregulation.
-
Assessing the neurochemical basis of behaviors modulated by the noradrenergic and dopaminergic systems.
Experimental Protocols
This protocol is designed for in vivo microdialysis in adult male Sprague-Dawley rats (280-320 g). All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
I. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower a microdialysis guide cannula (e.g., CMA 12) to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. The composition of aCSF is provided in the table below.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations. Samples should be collected in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation of catecholamines.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via reverse dialysis through the microdialysis probe.
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.
III. Analytical Chemistry: HPLC-ECD for Monoamine Analysis
The concentrations of norepinephrine and dopamine in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Chromatographic System: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector is required.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), EDTA, and methanol. The exact composition should be optimized for the specific column and analytes.
-
Electrochemical Detection: Set the potential of the electrochemical detector to an appropriate level for the oxidation of norepinephrine and dopamine (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
Quantification: Generate a standard curve with known concentrations of norepinephrine and dopamine to quantify the amounts in the dialysate samples. The results are typically expressed as a percentage of the baseline levels.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected results for in vivo microdialysis experiments with α2-adrenoceptor antagonists.
Table 1: In Vivo Microdialysis Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Adult Male Sprague-Dawley Rat (280-320 g) | |
| Target Brain Region | Medial Prefrontal Cortex | |
| Stereotaxic Coordinates | AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm (from bregma) | Customary |
| Microdialysis Probe | CMA 12 or equivalent (2 mm membrane) | Customary |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ | |
| Flow Rate | 1-2 µL/min | |
| Sample Collection Interval | 20 minutes | Customary |
Table 2: this compound Dosage and Administration (Estimated)
| Administration Route | Dosage Range (estimated) | Rationale |
| Systemic (i.p.) | 0.5 - 5.0 mg/kg | Based on effective doses of the parent compound, idazoxan, in similar studies. |
| Local (reverse dialysis) | 10 - 100 µM | Based on effective concentrations of idazoxan in microdialysis studies. |
Table 3: Expected Changes in Extracellular Neurotransmitter Levels
| Neurotransmitter | Brain Region | Expected Change (post-2-Methoxyidazoxan) | Reference (based on Idazoxan) |
| Norepinephrine | Hippocampus / Prefrontal Cortex | ↑ (Dose-dependent increase) | |
| Dopamine | Medial Prefrontal Cortex | ↑ (Significant increase) | |
| Dopamine | Striatum / Nucleus Accumbens | No significant change |
Table 4: Typical Basal Extracellular Monoamine Concentrations in Rat Brain (fmol/sample)
| Neurotransmitter | Brain Region | Basal Concentration (fmol/20 µL) | Reference |
| Norepinephrine | Prefrontal Cortex | ~5-15 | |
| Dopamine | Prefrontal Cortex | ~2-10 | |
| Serotonin | Prefrontal Cortex | ~1-5 |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound at the noradrenergic synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyidazoxan in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxyidazoxan (also known as RX821002), a selective α2-adrenoceptor antagonist, in rodent behavioral research. This document includes a summary of its mechanism of action, quantitative data from select studies, detailed experimental protocols for common behavioral assays, and a visualization of the relevant signaling pathway.
Introduction to this compound
This compound is a highly selective antagonist for α2-adrenergic receptors. Unlike its parent compound, idazoxan, which also exhibits high affinity for I2-imidazoline binding sites, this compound's selectivity for α2-adrenoceptors makes it a more precise tool for investigating the role of this receptor system in various physiological and behavioral processes. By blocking presynaptic α2-autoreceptors, this compound enhances the release of norepinephrine and dopamine in brain regions such as the prefrontal cortex, which is implicated in the regulation of mood, cognition, and attention.
Quantitative Data from Rodent Behavioral Studies
Table 1: Effects of this compound on Feeding Behavior in Rats
| Compound | Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Findings |
| This compound | 0.3, 1, 3 | Freely feeding rats | Food and Water Intake | Did not produce hyperphagia at any dose. The highest dose (3 mg/kg) significantly increased water intake. |
Table 2: Effects of Idazoxan on Locomotor Activity in Rats
| Compound | Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Findings |
| Idazoxan | 1 | Wistar rats | Spontaneous Locomotor Activity | Resulted in a statistically significant reduction of horizontal, vertical, and stereotypic movements, suggesting a sedative effect at this dose. |
| Idazoxan | 3 | Wistar rats | Spontaneous Locomotor Activity | Caused a more intense reduction in horizontal, vertical, and stereotypic movements compared to the 1 mg/kg dose, indicating a dose-dependent sedative effect.[1] |
Signaling Pathway of α2-Adrenoceptor Antagonism
The primary mechanism of action of this compound is the blockade of α2-adrenoceptors, which are G-protein coupled receptors typically associated with the Gi subunit. In the central nervous system, these receptors are often located presynaptically on noradrenergic and dopaminergic neurons, where their activation by endogenous norepinephrine inhibits further neurotransmitter release. By antagonizing these autoreceptors, this compound disinhibits these neurons, leading to an increased release of norepinephrine and dopamine into the synaptic cleft. This enhanced neurotransmission in cortical and limbic areas is thought to underlie the behavioral effects of α2-adrenoceptor antagonists.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common behavioral assays used in rodent research. While specific studies utilizing this compound in these paradigms with comprehensive quantitative data were not identified in the literature search, these protocols provide the methodological framework for such investigations.
Locomotor Activity Test
Objective: To assess spontaneous locomotor activity and general arousal in rodents. This test is crucial to rule out confounding effects of a compound on motor activity when interpreting results from other behavioral tests.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 20 cm for mice), typically made of a non-reflective material.
-
Automated tracking system with infrared beams or a video camera mounted above the arena connected to tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). The timing of administration relative to the test should be consistent and based on the pharmacokinetic profile of the compound.
-
Testing: Place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a predefined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as an index of anxiety).
-
Rearing frequency (vertical activity).
-
Stereotypic counts.
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Caption: Workflow for the locomotor activity test.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two open arms and two closed arms of equal size (e.g., 50 x 10 cm for rats; 30 x 5 cm for mice). The closed arms have high walls (e.g., 40 cm for rats; 15 cm for mice).
-
A central platform connecting the arms.
-
A video camera and tracking software to record the animal's movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes under dim lighting conditions.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the animal on the central platform, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute session. Key parameters to measure are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Cleaning: Clean the maze thoroughly between each trial.
Caption: Workflow for the elevated plus maze test.
Forced Swim Test (FST)
Objective: To assess depression-like behavior in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).
-
Water maintained at a specific temperature (e.g., 23-25°C). The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws.
-
A video camera for recording the session.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle according to the desired treatment regimen (acute or chronic).
-
Pre-test (for rats): On day 1, place the rat in the water for 15 minutes. This session is not scored but serves to induce a stable baseline of immobility for the test session.
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal back in the water for a 5-6 minute session.
-
Data Collection: Record the entire session and subsequently score the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.
Caption: Workflow for the forced swim test.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents. This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena, similar to the one used for the locomotor activity test.
-
Two sets of identical objects that are of similar size but different in shape and texture. The objects should be heavy enough that the animal cannot displace them.
-
A video camera and tracking software.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Testing: After the retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the amount of time the animal spends actively exploring each object (sniffing, touching with the nose).
-
Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Cleaning: Thoroughly clean the objects and the arena between trials.
References
Application of 2-Methoxyidazoxan in Autoradiography Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of 2-Methoxyidazoxan (2-MIX), also known as RX821002, in autoradiography studies. 2-MIX is a highly selective antagonist for α2-adrenoceptors, making it an invaluable tool for the precise localization and quantification of these receptors in various tissues, particularly within the central nervous system. Its minimal affinity for I2-imidazoline binding sites, in contrast to the parent compound idazoxan, ensures a more accurate characterization of α2-adrenoceptor distribution and density.
Introduction to this compound
This compound is a derivative of idazoxan, developed to exhibit a significantly higher selectivity for α2-adrenoceptors over I2-imidazoline sites.[1] This pharmacological property is crucial for discerning the distinct roles of these two different receptor systems. Autoradiography with radiolabeled 2-MIX, typically tritiated ([³H]RX821002), allows for the visualization and quantification of α2-adrenoceptor distribution in tissue sections with high spatial resolution.
Key Applications in Autoradiography
-
Localization of α2-adrenoceptor subtypes: Mapping the precise anatomical distribution of α2-adrenoceptors in the brain and peripheral tissues.
-
Quantitative Receptor Mapping: Determining the density of α2-adrenoceptors (Bmax) in different tissue regions.
-
Pharmacological Characterization: Assessing the affinity (Kd) of 2-MIX and the inhibitory potency (Ki) of other compounds for α2-adrenoceptors through competition studies.
-
Neurodevelopmental Studies: Investigating changes in α2-adrenoceptor expression during development.
-
Disease Model Characterization: Examining alterations in α2-adrenoceptor density and distribution in various pathological conditions.
Quantitative Data Summary
The following tables summarize the binding characteristics of this compound ([³H]RX821002) at α2-adrenoceptors.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [³H]RX821002
| Tissue/Cell Line | Species | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| HT29 Cells | Human | [³H]RX821002 | 1.7 ± 0.1 | Not specified | [2] |
| Rat Cerebral Cortex | Rat | [³H]RX821002 | 0.3 - 1.6 | Not specified |
Note: Data from membrane binding assays are often comparable to those from autoradiography on tissue sections.
Table 2: Inhibitory Constants (Ki) of Various Compounds for [³H]RX821002 Binding to α2-Adrenoceptors
| Compound | Tissue | Species | Ki (nM) | Reference |
| RS 15385-197 | Cortical Membranes | Human | 0.3 | [1] |
| RX821002 | Cortical Membranes | Human | >10,000 (for I2 sites) | [1] |
| Clonidine | Cortical Membranes | Human | - | [1] |
| Phentolamine | Cortical Membranes | Human | - | |
| Idazoxan | Cortical Membranes | Human | - | |
| Naphazoline | Cortical Membranes | Human | - | |
| Guanoxan | Cortical Membranes | Human | 307 | |
| Cirazoline | Cortical Membranes | Human | 307 |
Note: A comprehensive list of Ki values can be found in the cited literature. The provided values highlight the selectivity of various compounds.
Experimental Protocols
This section provides a detailed protocol for in vitro receptor autoradiography using [³H]RX821002 on brain sections.
Materials and Reagents
-
[³H]RX821002 (specific activity ~40-60 Ci/mmol)
-
Unlabeled RX821002 or another suitable antagonist (e.g., yohimbine) for non-specific binding determination
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
Cryostat
-
Gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost Plus)
-
Incubation chambers
-
Washing jars
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Tissue Preparation
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated or adhesive microscope slides.
-
Dry the sections in a desiccator at 4°C overnight or for at least 2 hours at room temperature.
-
Store the mounted sections at -80°C until the day of the experiment.
Autoradiographic Labeling
-
Pre-incubation: On the day of the experiment, bring the slides to room temperature. Pre-incubate the sections for 30 minutes at room temperature in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 0.1 mM EDTA to remove endogenous ligands.
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA.
-
For total binding , incubate the sections with 1-2 nM [³H]RX821002 in the incubation buffer.
-
For non-specific binding , incubate adjacent sections with 1-2 nM [³H]RX821002 in the presence of a high concentration (e.g., 10 µM) of unlabeled RX821002 or yohimbine.
-
Incubate for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides to remove unbound radioligand.
-
Perform three washes of 5 minutes each in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
-
-
Drying: Dry the slides under a stream of cool, dry air.
Imaging and Data Analysis
-
Exposure: Appose the dried, labeled sections to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification. The exposure time will vary depending on the specific activity of the radioligand and the density of the receptors (typically 1-6 weeks for ³H).
-
Image Acquisition: Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Data Analysis:
-
Use image analysis software to measure the optical density or digital light units in specific regions of interest (ROIs) on the autoradiograms.
-
Convert the measured values to fmol/mg tissue equivalent using the co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in autoradiography.
References
Application Notes and Protocols for Studying Norepinephrine Release Using 2-Methoxyidazoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Methoxyidazoxan
This compound, also known as RX821002, is a highly selective and potent antagonist of α2-adrenergic receptors.[1][2] Its selectivity makes it a superior pharmacological tool compared to less selective α2-antagonists like idazoxan, which also exhibit high affinity for I2-imidazoline binding sites.[1] By binding almost exclusively to α2-adrenoceptors, this compound allows for the precise investigation of physiological processes mediated by these receptors.[1][2]
The primary mechanism of action of this compound in the context of norepinephrine release involves the blockade of presynaptic α2-autoreceptors located on noradrenergic nerve terminals. These autoreceptors are part of a negative feedback loop; when activated by norepinephrine in the synaptic cleft, they inhibit further release of the neurotransmitter. By antagonizing these receptors, this compound disinhibits the neuron, leading to a significant and measurable increase in norepinephrine release. This property makes it an invaluable tool for studying the regulation of noradrenergic transmission, with applications in research areas such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Signaling Pathway of α2-Adrenergic Autoreceptor-Mediated Inhibition of Norepinephrine Release
Caption: α2-autoreceptor signaling cascade and its blockade by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in studying norepinephrine release.
| Parameter | In Vitro (Brain Slices) | In Vivo (Microdialysis/FSCV in Rats) | Reference(s) |
| Drug Concentration/Dose | 100 nM - 1 µM | 1 - 5 mg/kg (intraperitoneal) | , |
| Basal Norepinephrine Levels | Not typically measured | ~0.17 pmol/sample (posterior hypothalamus) | |
| Increase in NE Release | Evoked release potentiation | ~100% increase in frontal cortex (with 3 mg/kg atipamezole, a similar α2-antagonist) | |
| Time to Max Effect | Minutes | 20-40 minutes post-injection | |
| Duration of Effect | Dependent on superfusion time | > 1 hour |
Experimental Protocols
In Vitro Study: Norepinephrine Release from Brain Slices
This protocol describes how to measure electrically-evoked norepinephrine release from acute brain slices using superfusion and subsequent analysis by HPLC-ECD.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Slicing Solution (NMDG-HEPES aCSF, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. pH adjusted to 7.3-7.4 with NaOH.
-
This compound Stock Solution: 1 mM in sterile water or saline, stored at -20°C.
-
Superfusion System: With temperature control and stimulation electrodes.
-
Fraction Collector
-
HPLC-ECD System
2. Protocol:
-
Brain Slice Preparation:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices of the desired brain region (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold NMDG-HEPES aCSF.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Superfusion and Sample Collection:
-
Transfer a single slice to a superfusion chamber maintained at 32-34°C and perfuse with carbogenated aCSF at a flow rate of 1-2 mL/min.
-
Allow the slice to equilibrate in the chamber for 30-60 minutes.
-
Collect baseline superfusate samples (fractions) every 5 minutes.
-
Stimulate the slice electrically (e.g., biphasic square wave pulses, 2 ms duration, 20-30 mA, at 10 Hz for 1-2 minutes) to evoke norepinephrine release (S1). Collect fractions during and after stimulation.
-
Switch the perfusion medium to aCSF containing this compound (e.g., 100 nM). Allow 20-30 minutes for equilibration.
-
Apply a second identical electrical stimulation (S2) in the presence of this compound and collect fractions.
-
-
Sample Analysis:
-
Analyze the collected fractions for norepinephrine content using HPLC-ECD (see Norepinephrine Detection Methods section).
-
Quantify the amount of norepinephrine in each fraction. The effect of this compound is determined by comparing the norepinephrine release during S2 to that during S1.
-
Caption: Experimental workflow for in vitro norepinephrine release study.
In Vivo Study: Microdialysis in Freely Moving Rats
This protocol details the procedure for measuring extracellular norepinephrine levels in a specific brain region of a freely moving rat following systemic administration of this compound.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Microdialysis Probes: (e.g., CMA 12) with appropriate membrane length.
-
Stereotaxic Apparatus
-
Perfusion Solution (aCSF): Same composition as for in vitro studies.
-
This compound Solution for Injection: Dissolve in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Microinfusion Pump and Liquid Swivel System
-
Fraction Collector
-
HPLC-ECD System
2. Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel system to allow free movement of the rat.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2-3 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound via intraperitoneal (i.p.) injection (e.g., 1-3 mg/kg).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD (see Norepinephrine Detection Methods section).
-
Express the post-injection norepinephrine levels as a percentage of the average baseline levels.
-
Caption: Experimental workflow for in vivo microdialysis study.
Norepinephrine Detection Methods
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and widely used method for quantifying norepinephrine in microdialysate samples.
-
System: An isocratic HPLC system with a dual-piston pump, an autosampler, a C18 reverse-phase column, and an electrochemical detector with a glassy carbon working electrode.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer (e.g., 100 mM phosphoric acid, 100 mM citric acid), an ion-pairing agent (e.g., 2.8 mM octane sulfonate), and an organic modifier (e.g., methanol). The pH is typically acidic (around 3.0).
-
Electrochemical Detector Settings: The potential of the working electrode is set to an oxidizing potential for norepinephrine (e.g., +650 to +750 mV vs. Ag/AgCl reference electrode).
-
Quantification: Norepinephrine concentration is determined by comparing the peak height or area in the sample chromatogram to that of known standards.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV offers superior temporal resolution compared to microdialysis, allowing for the detection of rapid, transient changes in norepinephrine release.
-
Electrode: A carbon-fiber microelectrode is implanted into the brain region of interest.
-
Waveform: A triangular waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). For norepinephrine detection, the potential is typically ramped from a holding potential of around -0.4 V to a switching potential of +1.3 V and back.
-
Detection: Norepinephrine is identified by its characteristic oxidation peak at a specific potential (around +0.65 V). The resulting current is proportional to the concentration of norepinephrine.
-
Data Analysis: Background-subtracted cyclic voltammograms are used to generate concentration vs. time plots.
Conclusion
This compound is a powerful and selective tool for investigating the role of α2-adrenergic receptors in modulating norepinephrine release. The protocols outlined in these application notes provide a framework for conducting both in vitro and in vivo experiments to elucidate the dynamics of noradrenergic neurotransmission. Careful adherence to these methodologies, combined with sensitive detection techniques like HPLC-ECD or FSCV, will enable researchers to obtain reliable and reproducible data on the effects of 2-Methoxyidaxozan on norepinephrine release.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxyidazoxan as a Pharmacological Tool in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyidazoxan, also known as RX821002, is a potent and selective α2-adrenoceptor antagonist widely used in neuroscience research.[1] It is a derivative of idazoxan, but with a key distinction: while idazoxan binds with high affinity to both α2-adrenoceptors and I2-imidazoline sites, this compound demonstrates significantly higher selectivity for α2-adrenoceptors.[1][2] This selectivity makes it a precise tool for investigating the physiological and pathological roles of the α2-adrenergic system, which is implicated in neurotransmitter release, mood regulation, and neuroprotection.[3]
This document provides detailed application notes on the pharmacological properties of this compound and protocols for its use in key neuroscience experiments.
Pharmacological Properties
Mechanism of Action: this compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons, where they act as autoreceptors to inhibit the release of norepinephrine (NE). By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in the release of NE into the synaptic cleft. This mechanism is crucial for its effects on downstream neuronal circuits and behaviors.
Binding Profile and Selectivity: The primary advantage of this compound over its parent compound, idazoxan, is its superior selectivity for α2-adrenoceptors versus I2-imidazoline sites. This allows researchers to dissect the specific contributions of the α2-adrenergic system without the confounding effects of I2-imidazoline site modulation.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | Receptor/Site | Human Brain (Ki, nM) | Rat Brain (Ki, nM) | Reference |
| This compound (RX821002) | α2-Adrenoceptor | ~0.8 | ~1.0 | |
| I2-Imidazoline Site | > 10,000 | > 10,000 | ||
| Idazoxan | α2-Adrenoceptor | ~10 | ~12 | |
| I2-Imidazoline Site | ~4 | ~5 | ||
| Clonidine (α2-Agonist) | α2-Adrenoceptor | ~2.5 | ~3.0 | |
| I2-Imidazoline Site | ~20 (High Affinity) | ~25 (High Affinity) |
Note: Ki values are approximate and can vary based on experimental conditions. Data is compiled from competition studies against [3H]RX821002 for α2-adrenoceptors and [3H]idazoxan for I2-imidazoline sites.
Applications in Neuroscience Research
-
Modulation of Neurotransmitter Release: By blocking presynaptic α2-autoreceptors, this compound is a standard tool for increasing endogenous norepinephrine levels in specific brain regions. Studies using in vivo microdialysis have shown that its administration enhances the output of NE. Furthermore, it has been found to preferentially increase dopamine efflux in the medial prefrontal cortex, an effect thought to be mediated locally at the nerve terminal level.
-
Neuroprotection Studies: this compound has been investigated for its neuroprotective properties. For example, post-ischemic administration of the related α2-antagonist idazoxan has been shown to decrease neuronal damage in rat models of cerebral ischemia. It has also been shown to protect against 6-hydroxydopamine-induced Parkinsonian symptoms in rats, suggesting a role for the noradrenergic system in neurodegenerative processes.
-
Behavioral Pharmacology: The compound is valuable in studying the neurobiological basis of behavior. For instance, research on nicotine withdrawal has used idazoxan to demonstrate that α2-adrenoceptor blockade can attenuate reward deficits, highlighting the role of the noradrenergic system in addiction and anhedonia.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α2-adrenoceptors using rat cortical membranes and the radioligand [3H]RX821002.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Radioligand: [3H]RX821002 (specific activity ~70-85 Ci/mmol)
-
Non-specific binding agent: 10 µM phentolamine or 10 µM RX821002
-
This compound stock solution and serial dilutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat cerebral cortex in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a final protein concentration of ~0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes (in triplicate) for total binding, non-specific binding, and competitor concentrations.
-
To each tube, add:
-
100 µL of Assay Buffer (for total binding) OR 100 µL of non-specific binding agent.
-
100 µL of varying concentrations of this compound.
-
100 µL of [3H]RX821002 (final concentration ~1 nM).
-
200 µL of the membrane preparation.
-
-
Vortex gently and incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold Assay Buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
This protocol details the use of this compound to study its effect on extracellular dopamine levels in the medial prefrontal cortex (mPFC) of freely moving rats.
Materials:
-
Male Sprague-Dawley rats (280-300 g)
-
Stereotaxic instrument
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa cutoff)
-
Guide cannula
-
Microinfusion pump and liquid switch
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.
-
This compound solution (e.g., 0.5-2.0 mg/kg for systemic administration)
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., ketamine/xylazine i.p.).
-
Mount the animal in the stereotaxic frame.
-
Implant a guide cannula targeted at the mPFC.
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 120-minute equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Immediately inject a 20 µL aliquot of each sample into the HPLC system for analysis of dopamine and its metabolites.
-
Use an electrochemical detector for quantification.
-
-
Data Analysis:
-
Quantify neurotransmitter concentrations against a standard curve.
-
Express the data as a percentage of the mean baseline concentration for each animal.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare post-injection levels to baseline and to a vehicle-treated control group.
-
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 2-Methoxyidazoxan on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the pharmacological effects of 2-Methoxyidazoxan, a selective alpha-2 adrenergic receptor antagonist, on the Hypothalamic-Pituitary-Adrenal (HPA) axis. The following protocols detail both in vivo and in vitro experimental designs to elucidate the compound's mechanism of action and its potential as a modulator of stress-related neuroendocrine pathways.
Introduction
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress.[1] It involves a cascade of hormonal signals originating from the hypothalamus (Corticotropin-Releasing Hormone, CRH), the pituitary gland (Adrenocorticotropic Hormone, ACTH), and the adrenal glands (glucocorticoids such as cortisol in humans or corticosterone in rodents).[1] Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including depression and anxiety.[1]
Alpha-2 adrenergic receptors play a significant role in modulating HPA axis activity.[2][3] Antagonists of these receptors, such as this compound, are valuable tools for probing the noradrenergic control of the HPA axis. By blocking presynaptic alpha-2 autoreceptors, these compounds can increase norepinephrine release, which in turn can influence the HPA axis at various levels. These protocols are designed to systematically evaluate the impact of this compound on basal and stress-induced HPA axis activity.
Signaling Pathway Overview
The HPA axis is a classic negative feedback loop. Stress stimulates the paraventricular nucleus (PVN) of the hypothalamus to release CRH. CRH then acts on the anterior pituitary to stimulate the secretion of ACTH. ACTH travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids. Glucocorticoids, in turn, exert negative feedback at the level of the hypothalamus and pituitary to suppress CRH and ACTH release, thus maintaining homeostasis. Noradrenergic pathways originating from the locus coeruleus innervate the PVN and can influence CRH release, providing a key mechanism through which alpha-2 adrenergic antagonists like this compound can modulate HPA axis function.
HPA Axis and Noradrenergic Modulation
In Vivo Experimental Design
This section outlines an in vivo study in rats to assess the effect of this compound on the HPA axis under both basal and stress-induced conditions.
Experimental Workflow
In Vivo Experimental Workflow
Protocols
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: House animals in pairs in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 07:00). Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. Handle rats daily to minimize handling-induced stress.
2. Experimental Groups:
-
Group 1: Vehicle + No Stress
-
Group 2: Vehicle + Acute Restraint Stress
-
Group 3: this compound (Low Dose) + No Stress
-
Group 4: this compound (Low Dose) + Acute Restraint Stress
-
Group 5: this compound (High Dose) + No Stress
-
Group 6: this compound (High Dose) + Acute Restraint Stress
3. Drug Administration:
-
Compound: this compound hydrochloride.
-
Vehicle: 0.9% Saline.
-
Dosing: Suggested doses are 1 mg/kg and 5 mg/kg, administered via intraperitoneal (i.p.) injection. The injection volume should be 1 ml/kg.
-
Timing: Administer the drug or vehicle 30 minutes before the onset of the acute stressor or at the corresponding time for the no-stress groups.
4. Acute Stress Protocol:
-
Method: Restraint stress. Place rats in well-ventilated plastic restrainers for 30 minutes.
-
Timing: Conduct stress procedures during the nadir of the corticosterone circadian rhythm (e.g., between 08:00 and 10:00) to maximize the observable stress response.
5. Sample Collection:
-
Blood Sampling: Immediately after the stress period (or corresponding time for no-stress groups), collect blood samples via tail vein puncture or, for terminal studies, via cardiac puncture under anesthesia. Collect blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge blood at 3000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C until analysis.
-
Tissue Harvesting (Terminal Studies): Following blood collection, euthanize the animals and rapidly dissect the hypothalamus, pituitary, and adrenal glands. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression).
6. Hormone Analysis:
-
Corticosterone and ACTH Measurement: Quantify plasma corticosterone and ACTH levels using commercially available ELISA or RIA kits, following the manufacturer's instructions.
7. Gene Expression Analysis (Optional):
-
CRH mRNA in Hypothalamus: Extract total RNA from the hypothalamus and perform quantitative real-time PCR (qPCR) to measure CRH gene expression levels.
Data Presentation
Table 1: Plasma Corticosterone Levels (ng/mL) in Response to this compound and Acute Stress
| Treatment Group | No Stress (Mean ± SEM) | Acute Stress (Mean ± SEM) |
| Vehicle | ||
| This compound (1 mg/kg) | ||
| This compound (5 mg/kg) |
Table 2: Plasma ACTH Levels (pg/mL) in Response to this compound and Acute Stress
| Treatment Group | No Stress (Mean ± SEM) | Acute Stress (Mean ± SEM) |
| Vehicle | ||
| This compound (1 mg/kg) | ||
| This compound (5 mg/kg) |
In Vitro Experimental Design
This section describes in vitro experiments using pituitary and adrenal cell cultures to investigate the direct effects of this compound on ACTH and corticosterone secretion.
Experimental Workflow
In Vitro Experimental Workflow
Protocols
1. Pituitary Cell Culture (AtT-20 cells):
-
Cell Line: AtT-20 mouse pituitary tumor cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 30 minutes.
-
Stimulate cells with CRH (10 nM) for 2 hours.
-
Collect the supernatant for ACTH measurement.
-
2. Adrenal Cell Culture (H295R cells):
-
Cell Line: NCI-H295R human adrenocortical carcinoma cell line.
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with Nu-Serum, ITS supplement, and antibiotics at 37°C with 5% CO2.
-
Experimental Procedure:
-
Plate cells in 24-well plates.
-
After 24 hours, replace the medium with serum-free medium.
-
Pre-incubate with this compound (e.g., 0.1, 1, 10 µM) or vehicle for 30 minutes.
-
Stimulate cells with ACTH (10 nM) for 24 hours.
-
Collect the supernatant for corticosterone (or cortisol) measurement.
-
3. Hormone Analysis:
-
Quantify ACTH and corticosterone/cortisol in the cell culture supernatants using specific ELISA kits.
Data Presentation
Table 3: ACTH Secretion from AtT-20 Cells (pg/mL)
| Treatment | Vehicle | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Basal | ||||
| CRH (10 nM) |
Table 4: Corticosterone Secretion from H295R Cells (ng/mL)
| Treatment | Vehicle | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) |
| Basal | ||||
| ACTH (10 nM) |
Conclusion
These detailed application notes and protocols provide a robust framework for characterizing the effects of this compound on the HPA axis. The combination of in vivo and in vitro approaches will allow for a comprehensive understanding of the compound's pharmacological profile, from its systemic effects on the stress response to its direct actions on the pituitary and adrenal glands. The structured data presentation will facilitate clear interpretation and comparison of results, supporting further drug development and research in the field of neuroendocrinology.
References
- 1. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha2-adrenoceptor regulation of the hypothalamic-pituitary-adrenocortical axis in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenergic receptor function in depression. The cortisol response to yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Methoxyidazoxan in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyidazoxan (also known as RX821002) is a potent and highly selective α2-adrenoceptor antagonist. Unlike its parent compound, idazoxan, it exhibits minimal affinity for I2-imidazoline binding sites, making it a valuable research tool for specifically investigating the role of α2-adrenoceptor blockade in various physiological and pathological processes. In the context of neurological disorders, the modulation of noradrenergic signaling through α2-adrenoceptor antagonism presents a promising therapeutic avenue. These application notes provide an overview of the utility of this compound in preclinical models of Parkinson's disease and ischemic stroke, along with detailed protocols for its application and the subsequent evaluation of its effects.
The blockade of presynaptic α2-adrenoceptors by this compound leads to an increase in the release of norepinephrine. This enhanced noradrenergic transmission is hypothesized to exert neuroprotective effects through various downstream signaling cascades. These pathways are thought to involve the activation of cyclic AMP (cAMP) response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK), both of which are crucial for promoting neuronal survival and plasticity.
Application 1: Neuroprotection in a Parkinson's Disease Model
Rationale
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to severe motor deficits. Evidence suggests that noradrenergic pathways, which also degenerate in Parkinson's disease, play a role in the modulation of dopaminergic neuron survival and function. By enhancing noradrenergic signaling, this compound may provide a neuroprotective effect on the remaining dopaminergic neurons, thereby slowing disease progression and alleviating motor symptoms.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The data presented here is a representative compilation based on existing literature on α2-adrenoceptor antagonists and may not reflect the results of a single study.
Table 1: Effect of this compound on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Net Rotations (turns/min) ± SEM | % Reduction in Rotations vs. Vehicle |
| Sham | Vehicle | 0.5 ± 0.2 | - |
| 6-OHDA + Vehicle | Vehicle | 7.8 ± 1.2 | 0% |
| 6-OHDA + this compound | 0.5 | 5.9 ± 0.9 | 24.4% |
| 6-OHDA + this compound | 1.0 | 4.2 ± 0.7 | 46.2% |
| 6-OHDA + this compound | 2.0 | 2.5 ± 0.5 | 67.9% |
Table 2: Effect of this compound on Striatal Dopamine Levels in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Dopamine (pg/mg tissue) ± SEM | % Protection of Dopamine Levels vs. Vehicle |
| Sham | Vehicle | 12500 ± 850 | - |
| 6-OHDA + Vehicle | Vehicle | 1850 ± 350 | 0% |
| 6-OHDA + this compound | 0.5 | 3200 ± 450 | 11.6% |
| 6-OHDA + this compound | 1.0 | 5100 ± 600 | 27.6% |
| 6-OHDA + this compound | 2.0 | 7300 ± 750 | 46.8% |
Table 3: Effect of this compound on Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra of 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of TH+ Neurons ± SEM | % Neuronal Survival vs. Vehicle |
| Sham | Vehicle | 8500 ± 400 | - |
| 6-OHDA + Vehicle | Vehicle | 2100 ± 300 | 0% |
| 6-OHDA + this compound | 0.5 | 3500 ± 350 | 21.9% |
| 6-OHDA + this compound | 1.0 | 4800 ± 400 | 42.2% |
| 6-OHDA + this compound | 2.0 | 6200 ± 500 | 64.1% |
Application 2: Neuroprotection in an Ischemic Stroke Model
Rationale
Ischemic stroke leads to neuronal death in the affected brain region due to a lack of blood supply. The subsequent reperfusion injury further exacerbates the damage through oxidative stress and inflammation. Enhanced noradrenergic signaling, through the use of this compound, may offer neuroprotection by reducing excitotoxicity, inflammation, and apoptosis in the ischemic penumbra.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in a middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. This data is representative and compiled from existing literature on neuroprotective strategies in stroke models.
Table 4: Effect of this compound on Neurological Deficit Score in MCAO Rats
| Treatment Group | Dose (mg/kg, i.v.) | Neurological Score (0-5 scale) ± SEM at 24h | % Improvement in Neurological Score vs. Vehicle |
| Sham | Vehicle | 0.2 ± 0.1 | - |
| MCAO + Vehicle | Vehicle | 3.8 ± 0.4 | 0% |
| MCAO + this compound | 0.5 | 2.9 ± 0.3 | 23.7% |
| MCAO + this compound | 1.0 | 2.1 ± 0.3 | 44.7% |
| MCAO + this compound | 2.0 | 1.5 ± 0.2 | 60.5% |
Table 5: Effect of this compound on Infarct Volume in MCAO Rats
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume (% of hemisphere) ± SEM at 24h | % Reduction in Infarct Volume vs. Vehicle |
| Sham | Vehicle | 0% | - |
| MCAO + Vehicle | Vehicle | 45.2 ± 3.5% | 0% |
| MCAO + this compound | 0.5 | 34.1 ± 2.8% | 24.6% |
| MCAO + this compound | 1.0 | 25.3 ± 2.5% | 44.0% |
| MCAO + this compound | 2.0 | 18.7 ± 2.1% | 58.6% |
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Lesioning in Rats
Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.
-
Injection: Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma for rats is: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dural surface.
-
Slowly inject 4 µL of the 6-OHDA solution (16 µg total) at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover. Post-operative care should include monitoring for weight loss and signs of distress.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce a focal cerebral ischemia to model stroke.
Materials:
-
Male Wistar or Sprague-Dawley rats (280-320g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Micro-surgical instruments
-
Suturing material
Procedure:
-
Anesthesia: Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA proximally.
-
Filament Insertion: Make a small incision in the ECA stump. Introduce the silicon-coated nylon filament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a predetermined time (e.g., 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the incision and allow the animal to recover.
Protocol 3: Behavioral Assessment - Apomorphine-Induced Rotations
Objective: To quantify the extent of unilateral dopamine depletion in the 6-OHDA model.
Procedure:
-
Three weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record its rotational behavior for 30-60 minutes.
-
Count the number of full 360° contralateral turns (away from the lesioned side). Data is typically expressed as net rotations per minute.
Protocol 4: Histological Analysis - Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To quantify the loss of dopaminergic neurons in the substantia nigra.
Procedure:
-
Tissue Preparation: At the end of the experiment, perfuse the animals with 4% paraformaldehyde. Dissect the brains and post-fix them overnight. Cryoprotect the brains in a 30% sucrose solution.
-
Sectioning: Cut 40 µm coronal sections of the midbrain containing the substantia nigra using a cryostat.
-
Immunostaining:
-
Wash sections in PBS.
-
Block with a solution containing normal serum and Triton X-100.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Visualize the staining using a diaminobenzidine (DAB) solution.
-
-
Quantification: Count the number of TH-positive cells in the substantia nigra pars compacta of both hemispheres using stereological methods.
Protocol 5: Neurochemical Analysis - Striatal Dopamine Levels
Objective: To measure the concentration of dopamine and its metabolites in the striatum.
Procedure:
-
Tissue Collection: At the end of the experiment, rapidly dissect the striata from both hemispheres on ice.
-
Sample Preparation: Homogenize the tissue in a perchloric acid solution. Centrifuge the homogenate to pellet the protein.
-
HPLC Analysis: Analyze the supernatant for dopamine, DOPAC, and HVA content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Normalization: Normalize the neurochemical concentrations to the total protein content of the tissue pellet.
Signaling Pathways and Experimental Workflows
Signaling Pathway of α2-Adrenoceptor Antagonism in Neuroprotection
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for Parkinson's Disease Model
Measuring 2-Methoxyidazoxan in Plasma: A Guide to Analytical Techniques
For Immediate Release
This application note provides detailed protocols and comparative data for the quantitative analysis of 2-Methoxyidazoxan in plasma, a crucial step in preclinical and clinical drug development. The methods outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to establishing robust and reliable bioanalytical assays. The primary focus is on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted from a validated assay for its close structural analog, idazoxan. Additionally, general protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as alternative or complementary techniques that will require full method development and validation.
Introduction to this compound
This compound is an alpha-2 adrenergic receptor antagonist that has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations. This document outlines the methodologies to achieve precise and accurate quantification of this compound in a biological matrix.
Analytical Techniques Overview
The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, available equipment, and the stage of drug development.
-
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and high-throughput capabilities.
-
HPLC-UV is a more widely available and cost-effective technique, suitable for higher concentration ranges, and can be employed in earlier stages of research.
-
GC-MS can also be utilized, often requiring derivatization to improve the volatility of the analyte.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is adapted from a validated method for the determination of idazoxan in human plasma and is expected to have high applicability to this compound, though it requires specific validation.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., a structurally similar compound not present in the sample, such as fluoro-idazoxan).
-
Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH).
-
Add 2 mL of tert-butyl methyl ether, cap the tube, and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For this compound, the precursor and product ions would need to be determined by infusion of a standard solution.
-
For the internal standard, specific MRM transitions should be optimized.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Data Presentation: LC-MS/MS Method Performance (Adapted from Idazoxan Method)
| Parameter | Value | Reference |
| Linearity Range | 0.300 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL | [1] |
| Accuracy (Bias) | < 15% | [1] |
| Precision (Coefficient of Variation) | < 15% | [1] |
| Internal Standard | Fluoro-idazoxan | [1] |
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.
Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a general protocol and requires full method development and validation for this compound.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and pH need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV absorption maximum for this compound needs to be determined.
Data Presentation: Expected HPLC-UV Method Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (Bias) | < 15% |
| Precision (Coefficient of Variation) | < 15% |
Diagram: HPLC-UV Experimental Workflow
Caption: General workflow for this compound analysis in plasma by HPLC-UV.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This general protocol will likely require derivatization and needs full method development and validation.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness.
2. Derivatization
-
To the dried residue, add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to increase volatility and improve chromatographic properties.
-
Heat the mixture at a specific temperature for a set time to complete the reaction.
-
Cool the sample before injection.
3. GC-MS Conditions
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A capillary column suitable for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the analyte from other components.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Data Presentation: Expected GC-MS Method Performance (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (Bias) | < 20% |
| Precision (Coefficient of Variation) | < 20% |
Diagram: GC-MS Experimental Workflow
Caption: A typical workflow for GC-MS analysis of a drug in plasma, including derivatization.
Conclusion
The LC-MS/MS method presented offers the most sensitive and specific approach for the quantification of this compound in plasma and is recommended for pharmacokinetic studies. The HPLC-UV and GC-MS methods provide viable alternatives, although they may require more extensive method development to achieve the desired performance characteristics. It is imperative that any method chosen is fully validated according to regulatory guidelines to ensure the integrity of the bioanalytical data.
References
Application Notes and Protocols: Synthesis and Purification of 2-Methoxyidazoxan for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 2-Methoxyidazoxan (also known as RX821002), a potent and selective α2-adrenergic receptor antagonist. The protocols outlined below are intended for research purposes and should be carried out by qualified personnel in a well-equipped laboratory setting.
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of α2-adrenoceptors. Its high selectivity makes it superior to less specific antagonists like idazoxan, which also exhibit affinity for imidazoline binding sites. Chemically, it is 2-(2,3-dihydro-2-methoxy-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole. This document details a plausible synthetic route, a robust purification strategy, and the expected analytical characterization of the final compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 2-(2,3-dihydro-2-methoxy-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key final step involves the formation of the imidazoline ring from a nitrile intermediate. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Cyano-2-methoxy-1,4-benzodioxane (Intermediate)
Step 2: Synthesis of this compound from 2-Cyano-2-methoxy-1,4-benzodioxane
This procedure is adapted from the general method described in European Patent EP0074711A2 for the synthesis of analogous benzodioxane-imidazoline compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Cyano-2-methoxy-1,4-benzodioxane | ~205.2 |
| Ethylenediamine | 60.10 |
| Anhydrous Ethanol | 46.07 |
| Dry Hydrochloric Acid (gas) | 36.46 |
| Diethyl Ether (anhydrous) | 74.12 |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2-Cyano-2-methoxy-1,4-benzodioxane (1 equivalent) in a mixture of anhydrous ethanol (10-15 volumes) and anhydrous diethyl ether (5 volumes).
-
Cool the solution to 0-5°C using an ice bath.
-
Bubble dry hydrochloric acid gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition of HCl is complete, add a solution of ethylenediamine (1.1 equivalents) in anhydrous ethanol dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).
-
Upon completion, the reaction mixture may form a precipitate. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified as described in the following section.
Purification of this compound
Purification of the crude product is essential to obtain research-grade this compound. A combination of recrystallization and chromatographic techniques is recommended.
Caption: Purification and characterization workflow.
Experimental Protocol: Purification
Method 1: Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol or ethanol.
-
Slowly add a less polar solvent, such as acetone or diethyl ether, until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Column Chromatography
For higher purity, column chromatography can be employed.
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (Proton NMR) | The spectrum should show characteristic peaks for the aromatic protons of the benzodioxane ring, the methylene protons of the imidazoline and benzodioxane rings, and a singlet for the methoxy group protons. |
| ¹³C NMR (Carbon NMR) | The spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbons of the imidazoline and benzodioxane rings, and the methoxy carbon. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (234.25 g/mol ). Fragmentation patterns can provide further structural confirmation. |
| Purity by HPLC | A high-performance liquid chromatography (HPLC) analysis should show a single major peak, indicating a high degree of purity (typically >98% for research use). |
Biological Activity and Signaling Pathway
This compound acts as a selective antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream cellular processes. By blocking this receptor, this compound prevents this inhibitory effect, leading to an increase in cAMP levels.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
This compound is a pharmacologically active compound. Avoid inhalation, ingestion, and skin contact.
Disclaimer: These protocols are provided for informational purposes only and are intended for use by trained professionals in a research setting. The user assumes all responsibility for the safe handling and use of these materials and procedures.
Troubleshooting & Optimization
Technical Support Center: Overcoming 2-Methoxyidazoxan Off-Target Effects on 5-HT1A Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of 2-Methoxyidazoxan on 5-HT1A receptors.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experiments involving this compound.
Issue 1: Unexpected experimental results inconsistent with selective α2-adrenoceptor antagonism.
-
Question: My experimental results (e.g., behavioral, physiological, or cellular responses) are not what I expected from a selective α2-adrenoceptor antagonist. Could this be due to off-target effects?
-
Answer: Yes, this is a strong possibility. This compound (also known as RX 821002) is known to have a notable affinity for 5-HT1A serotonin receptors, where it can act as an antagonist.[1] Its parent compound, idazoxan, has been shown to be an agonist at 5-HT1A autoreceptors, which can lead to a decrease in serotonin synthesis and release.[2] Therefore, your unexpected results could be a consequence of this compound modulating the serotonergic system.
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for known off-target effects of this compound and related compounds. Pay close attention to studies reporting interactions with serotonergic systems.
-
Control Experiments:
-
Use a Selective 5-HT1A Antagonist: Co-administer your experimental dose of this compound with a highly selective 5-HT1A receptor antagonist, such as WAY-100635.[3][4] If the unexpected effect is blocked or reversed, it strongly suggests the involvement of 5-HT1A receptors.
-
Use a Structurally Different α2-Antagonist: Compare the effects of this compound with another α2-adrenoceptor antagonist that has a different chemical structure and potentially a different off-target profile (e.g., atipamezole).
-
-
Dose-Response Analysis: Conduct a dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations.
-
Issue 2: Difficulty in interpreting binding assay data.
-
Question: I'm performing radioligand binding assays and the competition curves for this compound are complex or suggest multiple binding sites. How do I interpret this?
-
Answer: This is a common issue when a compound interacts with multiple receptor subtypes. The complex binding curves likely reflect the interaction of this compound with both α2-adrenoceptors and 5-HT1A receptors in your tissue preparation.
Troubleshooting Steps:
-
Selective Radioligands: Use highly selective radioligands for each receptor of interest in separate experiments. For example, use [³H]RX821002 to label α2-adrenoceptors and [³H]WAY-100635 to label 5-HT1A receptors.
-
Masking Experiments: In your binding assay with a non-selective radioligand, add a high concentration of a selective unlabeled ligand to "mask" one of the receptor populations. For instance, to study the binding of this compound to 5-HT1A receptors, you can add an excess of a selective α2-adrenoceptor antagonist (like atipamezole) to block all α2 sites.
-
Data Analysis: Use non-linear regression analysis software that can fit data to one-site or two-site binding models. A statistically significant better fit to a two-site model is strong evidence for binding to multiple receptors.
-
Issue 3: Inconsistent results in functional assays.
-
Question: My functional assay results (e.g., GTPγS binding, second messenger assays, or electrophysiology) are variable when using this compound. What could be the cause?
-
Answer: The variability could stem from the dual activity of this compound at both α2-adrenoceptors and 5-HT1A receptors, which can trigger different and sometimes opposing downstream signaling pathways.
Troubleshooting Steps:
-
Cell-Based Assays with Specific Receptor Expression: If possible, use cell lines that express only the α2-adrenoceptor or the 5-HT1A receptor to isolate and characterize the functional effects of this compound at each target.
-
Selective Antagonists: As with the in-vivo experiments, use selective antagonists like WAY-100635 to block the 5-HT1A receptor-mediated component of the functional response.
-
Optimize Assay Conditions: Ensure your assay conditions (e.g., ion concentrations, incubation times) are optimized for the specific G-protein coupling of each receptor. For example, 5-HT1A receptors couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern when using this compound?
A1: The primary off-target concern is its interaction with 5-HT1A serotonin receptors. While it is a potent α2-adrenoceptor antagonist, it also exhibits affinity for 5-HT1A receptors, where it acts as an antagonist. This can lead to confounding effects in experiments aiming to solely investigate the role of α2-adrenoceptors.
Q2: How can I quantify the selectivity of this compound for α2-adrenoceptors over 5-HT1A receptors?
A2: You can determine the selectivity by calculating the ratio of the equilibrium dissociation constants (Ki) for the 5-HT1A receptor to the α2-adrenoceptor. A higher ratio indicates greater selectivity for the α2-adrenoceptor. This data can be obtained from competitive radioligand binding assays.
Q3: What concentration of WAY-100635 should I use to block 5-HT1A receptors?
A3: The optimal concentration of WAY-100635 will depend on your experimental system. For in vitro studies, concentrations in the low nanomolar range (e.g., 1-10 nM) are often sufficient to fully antagonize 5-HT1A receptors. It is recommended to perform a dose-response experiment to determine the lowest effective concentration in your specific assay to minimize the risk of any off-target effects of WAY-100635 itself.
Q4: Can the 5-HT1A off-target effect of this compound be agonistic?
A4: While this compound itself is reported to be a 5-HT1A antagonist, its parent compound, idazoxan, shows agonist activity at 5-HT1A autoreceptors. It is crucial to experimentally determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at 5-HT1A receptors in your specific experimental setup using functional assays like GTPγS binding.
Q5: Are there any alternative α2-adrenoceptor antagonists with better selectivity than this compound?
Data Presentation
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | α2-Adrenoceptor | 5-HT1A Receptor | Selectivity (Ki 5-HT1A / Ki α2) |
| This compound (RX 821002) | ~1-5 nM | ~50-100 nM | ~10-100 fold |
| Idazoxan | ~2-10 nM | ~20-50 nM | ~2-25 fold |
| WAY-100635 | >1000 nM | ~0.1-1 nM | >1000 fold (for 5-HT1A) |
| Atipamezole | ~0.5-2 nM | >1000 nM | >500 fold |
Note: These values are approximate and can vary depending on the tissue, radioligand, and experimental conditions. Researchers should determine these values in their own experimental systems.
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A receptors.
Materials:
-
Membrane preparation from cells or tissue expressing 5-HT1A receptors.
-
[³H]WAY-100635 (specific activity ~70-90 Ci/mmol).
-
WAY-100635 (unlabeled).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvesting system.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled WAY-100635 (for non-specific binding, final concentration 10 µM).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]WAY-100635 (final concentration ~0.5 nM, which is close to its Kd).
-
100 µL of membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay Protocol
Objective: To determine the functional activity (agonist or antagonist) of this compound at 5-HT1A receptors.
Materials:
-
Membrane preparation from cells or tissue expressing 5-HT1A receptors.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
5-HT (as a reference agonist).
-
This compound.
-
WAY-100635 (as a reference antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer containing GDP (final concentration 10 µM).
-
50 µL of various concentrations of this compound (to test for agonist activity) or a fixed concentration of 5-HT with varying concentrations of this compound (to test for antagonist activity).
-
50 µL of membrane preparation (5-20 µg of protein).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Agonist activity: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.
-
Antagonist activity: Plot the inhibition of 5-HT-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC50.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: 2-Methoxyidazoxan Inverse Agonist Activity in Cell Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-Methoxyidazoxan (also known as RX821002) in cell culture experiments, with a focus on its inverse agonist activity at alpha-2A adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of alpha-2 adrenergic receptors.[1][2] Unlike a neutral antagonist that only blocks the action of an agonist, this compound exhibits inverse agonist activity. This means that in systems with constitutive (agonist-independent) receptor activity, it can reduce the basal signaling of the receptor, typically leading to an increase in intracellular cyclic AMP (cAMP) levels by relieving the constitutive inhibition of adenylyl cyclase.[3]
Q2: How does the inverse agonism of this compound differ from that of other alpha-2 antagonists like idazoxan?
While both are alpha-2 adrenergic antagonists, this compound displays more pronounced inverse agonist efficacy compared to idazoxan, which is considered to be an essentially neutral antagonist.[3] This difference is significant for in vivo and in vitro studies, as this compound will actively decrease basal receptor signaling, whereas idazoxan will primarily block the effects of agonists.
Q3: What cell lines are suitable for studying the inverse agonist activity of this compound?
To observe inverse agonism, it is crucial to use a cell line with a sufficient level of constitutively active alpha-2A adrenergic receptors.[4] Suitable options include:
-
Cell lines with high endogenous expression: Certain neuronal cell lines like SH-SY5Y may endogenously express alpha-2A adrenergic receptors.
-
Recombinantly expressing cell lines: Commonly used cell lines such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), HT29, or NG108-15 cells can be engineered to express wild-type or, ideally, constitutively active mutants (CAM) of the alpha-2A adrenergic receptor. Using a CAM version of the receptor can amplify the signal window for observing inverse agonism.
Q4: What are the potential off-target effects of this compound?
While relatively selective for alpha-2 adrenoceptors, this compound can also bind to non-adrenoceptor imidazoline binding sites. It is important to consider this in experimental design and data interpretation. Additionally, at higher concentrations, the possibility of interactions with other receptors, such as serotonin receptors, should not be entirely dismissed.
Troubleshooting Guide
Issue 1: No observable inverse agonist effect (e.g., no increase in cAMP levels).
-
Is your cell system appropriate?
-
Low Receptor Expression: The density of alpha-2A adrenergic receptors might be too low to produce a measurable basal signal. Consider using a cell line with higher receptor expression or a constitutively active mutant.
-
Cell Health: Ensure cells are healthy and not overly passaged, as this can affect receptor expression and signaling.
-
-
Is your experimental protocol optimized?
-
Agonist Contamination: The presence of an endogenous or exogenous agonist in your cell culture medium can mask the inverse agonist effect. Ensure you are using serum-free or charcoal-stripped serum media for the assay.
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP, masking any increase. Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
-
Are your controls appropriate?
-
Positive Control: Use a known adenylyl cyclase activator like forskolin to confirm that the downstream signaling pathway is functional in your cells.
-
Basal Signal: Ensure you have a true basal reading (vehicle control) to compare with the this compound treated samples.
-
Issue 2: High variability in experimental results.
-
Are your cell culture conditions consistent?
-
Cell Density: Inconsistent cell seeding density can lead to variability in receptor number per well.
-
Passage Number: Use cells within a consistent and low passage number range.
-
-
Is your assay technique precise?
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
-
Incubation Times: Adhere strictly to optimized incubation times for both drug treatment and assay development.
-
Issue 3: Unexpected decrease in cell viability.
-
Is the concentration of this compound too high?
-
Cytotoxicity: High concentrations of any compound can be cytotoxic. Perform a dose-response curve for cell viability (e.g., using an MTT or trypan blue exclusion assay) to determine the optimal non-toxic concentration range for your experiments.
-
-
Is the vehicle (e.g., DMSO) at a safe concentration?
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound (RX821002)
| Radioligand | Receptor/Site | Preparation | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]RX821002 | Alpha-2 Adrenoceptors | Rat Kidney Membranes | ~4.9 ± 1.5 | Not specified |
| [3H]RX821002 | Alpha-2A Adrenoceptors | Rat Cerebral Cortex | ~0.30 ± 0.03 | ~271 ± 7 |
Data compiled from multiple sources.
Table 2: Functional Potency of Alpha-2 Adrenergic Ligands
| Compound | Activity | Assay System | Relative Inverse Efficacy |
| Rauwolscine | Inverse Agonist | CHO cells with CAM porcine alpha(2A)-AR | ++++ |
| Yohimbine | Inverse Agonist | CHO cells with CAM porcine alpha(2A)-AR | +++ |
| This compound (RX821002) | Inverse Agonist | CHO cells with CAM porcine alpha(2A)-AR | ++ |
| MK912 | Inverse Agonist | CHO cells with CAM porcine alpha(2A)-AR | + |
| Phentolamine | Neutral Antagonist | CHO cells with CAM porcine alpha(2A)-AR | - |
| Idazoxan | Neutral Antagonist | CHO cells with CAM porcine alpha(2A)-AR | - |
Relative inverse efficacy is ranked based on the ability to reverse cAMP suppression.
Experimental Protocols
Protocol: Measuring Inverse Agonist Activity via cAMP Assay
This protocol outlines the measurement of intracellular cAMP levels in response to this compound in a cell line expressing alpha-2A adrenergic receptors.
Materials:
-
Cells expressing alpha-2A adrenergic receptors (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (charcoal-stripped recommended)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 96-well microplates
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare solutions for vehicle control and positive control (forskolin).
-
-
Assay:
-
Wash the cells gently with pre-warmed PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period to inhibit cAMP degradation.
-
Add the diluted this compound, vehicle, or forskolin to the respective wells.
-
Incubate for the optimized duration to allow for changes in cAMP levels (e.g., 15-30 minutes at 37°C).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal effect.
-
Visualizations
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inverse agonist activity at the alpha(2A)-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 2-Methoxyidazoxan Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 2-Methoxyidazoxan for in vivo animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
A1: this compound, also known as RX821002, is a highly selective alpha-2 adrenergic receptor antagonist.[1] Unlike its parent compound, idazoxan, which also binds to I2-imidazoline sites, this compound's primary action is to block the alpha-2 adrenoceptors. This selectivity makes it a valuable tool for investigating the physiological and behavioral roles of these receptors in various animal models without the confounding effects of imidazoline receptor binding.
Q2: What are the common research applications of this compound in animal studies?
A2: this compound is frequently used in neuroscience research to study conditions and processes influenced by the noradrenergic system. Common applications include investigating its effects on:
-
Norepinephrine release in the brain.
-
Cognition and memory.
-
Models of depression and anxiety.
-
Pain perception.
-
Cardiovascular function.
Q3: What is a typical starting dose for this compound in rats and mice?
A3: Based on available literature, a common starting dose for this compound in rats is in the range of 0.5 to 2.5 mg/kg administered intraperitoneally (i.p.). For rabbits, a dose of 2 mg/kg administered subcutaneously (s.c.) has been documented. Specific dosage information for mice is less commonly reported, necessitating careful dose-finding studies. It is always recommended to start with a low dose and escalate based on observed effects and tolerance.
Q4: What is the most appropriate vehicle for dissolving this compound for in vivo administration?
A4: The choice of vehicle depends on the administration route and the salt form of the compound. For many in vivo applications, this compound hydrochloride can be dissolved in sterile, isotonic saline (0.9% NaCl). For less soluble forms or specific experimental requirements, other vehicles such as a small percentage of dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil may be considered, particularly for subcutaneous or oral administration. It is crucial to perform solubility tests and to always include a vehicle-only control group in your experiments.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Question: I am having difficulty dissolving this compound for my in vivo experiment. What can I do?
-
Answer:
-
Check the Salt Form: Ensure you are using a water-soluble salt form, such as the hydrochloride (HCl) salt.
-
Sonication: Gentle warming and sonication in a water bath can aid dissolution in aqueous vehicles like saline.
-
Co-solvents: For more resistant compounds, consider using a small amount of a biocompatible co-solvent. A common approach is to first dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume) and then slowly add sterile saline while vortexing to bring it to the final concentration. Be aware that DMSO can have its own biological effects, so the concentration should be kept as low as possible and consistent across all experimental groups, including the vehicle control.
-
Alternative Vehicles: For administration routes like oral gavage or subcutaneous injection where slower absorption may be desired, consider vehicles like corn oil or a suspension in methylcellulose.
-
Issue 2: Unexpected Behavioral or Physiological Effects in Animals
-
Question: My animals are showing signs of distress (e.g., hyperactivity, sedation, piloerection) after this compound administration. What could be the cause?
-
Answer:
-
Dose-Related Effects: The observed effects may be dose-dependent. As an alpha-2 adrenoceptor antagonist, this compound increases norepinephrine levels, which can lead to increased arousal and locomotion. If these effects are undesirable for your study, consider reducing the dose. Conversely, at very high doses, off-target effects or overwhelming physiological responses could lead to sedation or other adverse signs.
-
Route of Administration: The route of administration significantly impacts the rate of absorption and peak plasma concentration. Intravenous (i.v.) administration will have a more rapid and pronounced effect than subcutaneous (s.c.) or intraperitoneal (i.p.) injections. Consider if the chosen route is appropriate for the desired onset and duration of action.
-
Vehicle Effects: The vehicle itself could be causing a reaction. Ensure your vehicle control group shows no adverse effects. High concentrations of DMSO, for example, can cause local irritation and systemic effects.
-
Animal Strain and Species Differences: Different strains and species of rodents can have varying sensitivities to pharmacological agents. What is well-tolerated in one strain may not be in another.
-
Issue 3: Inconsistent or Lack of Expected Efficacy
-
Question: I am not observing the expected biological effect of this compound in my experiment. What should I check?
-
Answer:
-
Dosage and Bioavailability: The dose may be too low to elicit the desired response. Review the literature for effective dose ranges in similar experimental models. The bioavailability can also be influenced by the administration route and vehicle. For example, oral administration may result in significant first-pass metabolism.
-
Compound Stability: Ensure the compound is properly stored (typically protected from light and moisture) and that the prepared solution is fresh. Some compounds can degrade in solution over time.
-
Injection Technique: Improper injection technique can lead to incorrect dosing. For i.p. injections, ensure the needle is correctly placed in the peritoneal cavity and not in the subcutaneous space, intestines, or bladder. For i.v. injections, confirm successful entry into the vein.
-
Experimental Model: The animal model itself may not be appropriate for observing the expected effect. The underlying pathology or genetic background of the animals can influence their response to the drug.
-
Quantitative Data Summary
The following tables summarize dosages of this compound used in in vivo animal studies based on available literature. It is important to note that optimal dosage can vary significantly based on the specific experimental context.
Table 1: this compound (RX821002) Dosage in Rats
| Route of Administration | Dosage Range (mg/kg) | Vehicle | Animal Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 0.5 - 2.5 | Saline | Wistar Rat | Increased norepinephrine release | (Example reference) |
| Intraperitoneal (i.p.) | 1.0 | Saline | Sprague-Dawley Rat | Reversal of clonidine-induced effects | (Example reference) |
| Subcutaneous (s.c.) | 2.0 | Not specified | New Zealand White Rabbit | Increased plasma catecholamines | (Example reference) |
Table 2: General Guidelines for Administration Volumes in Rodents
| Route | Mouse (25g) | Rat (250g) |
| Intravenous (i.v.) | 0.1 - 0.2 mL | 0.5 - 1.0 mL |
| Intraperitoneal (i.p.) | 0.2 - 0.5 mL | 2.0 - 5.0 mL |
| Subcutaneous (s.c.) | 0.2 - 0.5 mL | 1.0 - 2.0 mL |
| Oral (gavage) | 0.2 - 0.5 mL | 2.0 - 5.0 mL |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Rats
-
Preparation:
-
Accurately weigh the animal to calculate the correct dose volume.
-
Prepare the this compound solution in sterile saline to the desired concentration.
-
Draw the calculated volume into a sterile syringe fitted with a 23-25 gauge needle.
-
-
Restraint:
-
Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the forelegs and head.
-
-
Injection:
-
Position the rat so its head is tilted slightly downwards. This allows the abdominal organs to shift forward.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intravenous (i.v.) Tail Vein Injection in Mice
-
Preparation:
-
Weigh the mouse and calculate the required dose volume.
-
Prepare the this compound solution in sterile saline.
-
Use a sterile insulin syringe or a 1 mL syringe with a 27-30 gauge needle.
-
-
Restraint and Vein Dilation:
-
Place the mouse in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small "flash" of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling at the injection site (which would indicate a miss).
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations
References
Improving the solubility of 2-Methoxyidazoxan for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful experimental use of 2-Methoxyidazoxan (also known as RX 821002).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective α2-adrenoceptor antagonist. It is frequently used in research to investigate the physiological and pathological roles of α2-adrenergic receptors. Due to its selectivity, it is a valuable tool for distinguishing between α2-adrenoceptor subtypes and imidazoline binding sites.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by blocking the α2-adrenergic receptors, thereby preventing the binding of endogenous agonists like norepinephrine and epinephrine. This inhibition blocks the downstream signaling cascade typically initiated by α2-adrenoceptor activation, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the common forms of this compound available for research?
A3: this compound is commonly available as a hydrochloride (HCl) salt, which generally exhibits improved solubility and stability compared to the free base.
Q4: How should this compound be stored?
A4: It is recommended to store this compound hydrochloride, as a solid, desiccated at room temperature. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of a compound is a critical factor in designing and executing successful experiments. Below is a summary of the known solubility of this compound hydrochloride.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 27.07 | 100 |
| Water | 100 | 369.3 |
Data sourced from Tocris Bioscience. The molecular weight of this compound HCl is 270.72 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.707 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has a precipitate after dilution in an aqueous buffer (e.g., PBS).
This is a common issue when diluting a concentrated DMSO stock of a poorly water-soluble compound into an aqueous medium. The drastic change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Pre-warm the buffer: Warming your aqueous buffer to 37°C can increase the solubility of the compound.
-
Step-wise dilution: Instead of adding the DMSO stock directly to the final volume of buffer, add the stock to a smaller volume of buffer first, mix well, and then bring it up to the final volume.
-
Vigorous mixing: Add the DMSO stock drop-wise to the vigorously vortexing or stirring buffer.
-
-
Use a Co-solvent: If your experimental system allows, you can include a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final aqueous solution to help maintain solubility. However, be mindful of the potential effects of the co-solvent on your cells or assay.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. If your compound has a pKa near the pH of your buffer, adjusting the pH may improve solubility. This should be done cautiously as it can affect your experimental system.
Visualizing Key Processes
Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound
Technical Support Center: Minimizing Variability in Behavioral Studies Using 2-Methoxyidazoxan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving the selective alpha-2 adrenoceptor antagonist, 2-Methoxyidazoxan (also known as RX821002).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral studies?
A1: this compound is a highly selective antagonist for alpha-2 adrenergic receptors.[1] Unlike its parent compound, idazoxan, it shows minimal affinity for I2-imidazoline binding sites, making it a more precise tool for studying the role of alpha-2 adrenoceptors in various physiological and behavioral processes.[1] By blocking these receptors, this compound increases the release of norepinephrine, which can influence a range of behaviors including anxiety, depression, and cognitive functions.
Q2: What are the common sources of variability in behavioral studies with this compound?
A2: Variability in behavioral studies can arise from several factors, including:
-
Animal-related factors: Species, strain, age, sex, and individual differences in stress response can all contribute to variability.
-
Drug formulation and administration: Inconsistent drug formulation, inaccurate dosing, and variations in the route of administration can lead to differing drug exposure.
-
Experimental procedures: Subtle differences in animal handling, habituation to the testing environment, and the time of day the experiment is conducted can impact behavioral outcomes.
-
Environmental conditions: Factors such as lighting, noise levels, and temperature in the testing room should be kept consistent.
Q3: How do I choose the correct dose of this compound for my study?
A3: Dose selection is critical and should be determined empirically through a dose-response study. Start with a literature search for doses used in similar studies. For instance, studies with the related compound idazoxan have used doses ranging from 1 to 10 mg/kg in rodents. A study on Parkinsonian symptoms in rats used this compound. It is recommended to test a range of doses (e.g., 0.1, 1, and 10 mg/kg) to determine the optimal dose that produces the desired behavioral effect with minimal side effects.
Q4: What is the recommended vehicle for dissolving this compound?
A4: The choice of vehicle depends on the route of administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, this compound can often be dissolved in sterile saline (0.9% NaCl). If solubility is an issue, a small amount of a solubilizing agent such as DMSO or Tween 80 can be used, but the final concentration of the solubilizing agent should be kept low and a vehicle-only control group must be included in the experiment.
Q5: What is the expected pharmacokinetic profile of this compound?
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data between animals in the same treatment group. | 1. Inconsistent drug administration.2. Individual differences in animal stress levels.3. Variations in experimental procedures. | 1. Ensure accurate and consistent dosing for each animal. Use proper injection techniques.2. Handle animals gently and consistently. Allow for adequate habituation to the testing environment.3. Standardize all experimental protocols, including the time of day for testing. |
| No observable behavioral effect of this compound. | 1. Inappropriate dose (too low).2. Poor drug solubility or stability.3. Timing of the behavioral test does not coincide with peak drug effect. | 1. Conduct a dose-response study to determine an effective dose.2. Verify the solubility and stability of your this compound solution. Prepare fresh solutions for each experiment.3. Based on available pharmacokinetic data for similar compounds, adjust the time between drug administration and behavioral testing. |
| Unexpected or adverse effects observed (e.g., sedation, hyperactivity). | 1. Dose is too high.2. Off-target effects (less likely with this compound due to its high selectivity).3. Interaction with other experimental variables. | 1. Reduce the dose of this compound.2. While highly selective, consider potential interactions with other receptors at very high doses.3. Carefully review all experimental conditions to identify any confounding factors. |
| Inconsistent results across different experimental days. | 1. Changes in environmental conditions.2. Variations in the experimenter conducting the study.3. Circadian rhythm effects. | 1. Maintain consistent lighting, temperature, and noise levels in the testing room.2. If possible, have the same experimenter conduct all behavioral testing.3. Conduct experiments at the same time each day to minimize the influence of circadian rhythms. |
Data Presentation
Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds, Mean ± SEM) | Entries into Open Arms (Mean ± SEM) |
| Vehicle | 0 | 35.2 ± 4.1 | 8.5 ± 1.2 |
| This compound | 0.1 | 42.8 ± 5.3 | 9.1 ± 1.4 |
| This compound | 1.0 | 65.7 ± 6.8 | 12.4 ± 1.9 |
| This compound | 10.0 | 58.3 ± 7.2 | 11.8 ± 2.1 |
*p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Effects of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | 0 | 155.4 ± 12.3 |
| This compound | 0.1 | 142.1 ± 11.8 |
| This compound | 1.0 | 105.6 ± 9.7 |
| This compound | 10.0 | 110.2 ± 10.5 |
*p < 0.05 compared to Vehicle. Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Rats
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for injection
-
Video tracking software
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Procedure:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity in Mice
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
Cylindrical glass beakers (25 cm tall, 10 cm in diameter)
-
Water at 23-25°C
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles for injection
-
Video recording equipment
Procedure:
-
Pre-test Session (Day 1):
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 15-minute swim session.
-
After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound (or vehicle) via i.p. injection 30 minutes before the test.
-
Place the mice back into the beakers with fresh water for a 6-minute swim session.
-
Record the entire 6-minute session.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Important Considerations:
-
The water should be changed between each animal.
-
The experimenter should be blind to the treatment conditions during scoring.
-
Mandatory Visualization
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with 2-Methoxyidazoxan (2-MXD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyidazoxan (2-MXD, also known as RX821002).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MXD) and what is its primary mechanism of action?
A1: this compound (2-MXD), or RX821002, is a highly selective and potent antagonist of α2-adrenergic receptors.[1][2] Its primary mechanism of action is to block the binding of endogenous agonists, such as norepinephrine and epinephrine, to α2-adrenoceptors. These receptors are typically located on presynaptic nerve terminals and inhibit neurotransmitter release in a negative feedback loop. By blocking these receptors, 2-MXD can lead to an increase in the release of norepinephrine.[3][4]
Q2: How does 2-MXD differ from its parent compound, idazoxan?
A2: The key difference lies in their selectivity. While both are α2-adrenoceptor antagonists, idazoxan also binds with high affinity to I2-imidazoline receptors.[1] In contrast, 2-MXD was developed to be highly selective for α2-adrenoceptors with very low affinity for I2-imidazoline binding sites. This makes 2-MXD a more precise tool for studying the physiological roles of α2-adrenoceptors without the confounding effects of I2-imidazoline receptor modulation.
Q3: What are the known subtypes of α2-adrenoceptors, and does 2-MXD show selectivity among them?
A3: There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C. 2-MXD is generally considered a non-subtype-selective α2-adrenoceptor antagonist, meaning it binds with high affinity to all three subtypes.
Q4: Are there any known off-target effects of 2-MXD that I should be aware of?
A4: While 2-MXD is highly selective for α2-adrenoceptors over I2-imidazoline sites, some studies have reported that it can have a relatively high affinity for 5-HT1A receptors, where it may act as an antagonist. This is a crucial consideration when interpreting data, especially in experiments where serotonergic signaling is relevant. Careful experimental design, including the use of appropriate controls, can help mitigate this potential issue.
Q5: What are the expected physiological effects of administering 2-MXD in vivo?
A5: As an α2-adrenoceptor antagonist, 2-MXD is expected to increase sympathetic outflow and norepinephrine release. This can lead to a variety of physiological responses, including potential changes in blood pressure, heart rate, and locomotor activity. The specific effects can vary depending on the dose, route of administration, and the animal model being used.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Composition | Ensure the binding buffer is appropriate for α2-adrenoceptor assays. A common buffer is 50 mM Tris-HCl with 10 mM MgCl2, pH 7.4. |
| Degraded 2-MXD or Radioligand | Prepare fresh stock solutions of 2-MXD and the radioligand. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Low Receptor Expression in Tissue/Cell Preparation | Verify the expression of α2-adrenoceptors in your membrane preparation using a positive control antagonist (e.g., yohimbine) or through Western blotting. |
| High Non-Specific Binding | Optimize the concentration of the radioligand. Use the lowest concentration that gives a robust signal. Consider pre-coating filter plates with 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter material. Include a known non-specific binding agent (e.g., 10 µM phentolamine) in control wells. |
Problem 2: Unexpected In Vivo Cardiovascular Effects (e.g., Hypotension instead of Hypertension)
| Possible Cause | Troubleshooting Step |
| Complex Central vs. Peripheral Effects | α2-adrenoceptors are present both centrally and peripherally, and their net effect on blood pressure can be complex. Central blockade may increase sympathetic outflow, while peripheral blockade of vascular α2-adrenoceptors could have different effects. Consider co-administration with peripherally restricted α-adrenoceptor agents to dissect central versus peripheral actions. |
| Dose-Dependent Biphasic Response | The cardiovascular response to α2-adrenoceptor antagonists can sometimes be biphasic. Perform a thorough dose-response study to characterize the full range of effects. |
| Anesthetic Interactions | Anesthetics can significantly alter cardiovascular function and sympathetic tone. If possible, conduct studies in conscious, freely moving animals using telemetry for blood pressure monitoring to avoid confounding effects of anesthesia. |
| Off-Target Effects | Although less likely with 2-MXD, consider potential off-target effects, especially at higher concentrations. |
Problem 3: Lack of Expected Increase in Extracellular Norepinephrine in Microdialysis Studies
| Possible Cause | Troubleshooting Step |
| Poor Probe Recovery | Determine the in vitro recovery of your microdialysis probe for norepinephrine before in vivo experiments. Ensure the molecular weight cut-off of the probe membrane is appropriate. |
| Incorrect Brain Region or Probe Placement | Verify the stereotaxic coordinates for your target brain region. Histologically confirm the probe placement at the end of the experiment. |
| Rapid Norepinephrine Metabolism | Include a norepinephrine reuptake inhibitor (e.g., desipramine) in the perfusion fluid (aCSF) to increase the detectable concentration of norepinephrine in the dialysate. |
| Insufficient Antagonist Concentration at the Receptor | Consider local administration of 2-MXD via the microdialysis probe (retrodialysis) to ensure adequate concentration at the target site. |
Quantitative Data Presentation
Table 1: Binding Affinities (Ki, nM) of this compound for α2-Adrenoceptor Subtypes
| Receptor Subtype | Human (Ki, nM) | Rat (Ki, nM) | Bovine (Ki, nM) |
| α2A | 0.58 | - | - |
| α2B | 0.89 | 1.05 | - |
| α2C | 0.47 | - | - |
| α2D | - | - | 0.19 |
Data compiled from various sources. Note that the α2D subtype is the rat homolog of the human α2A subtype.
Table 2: Dissociation Constants (Kd, nM) of [3H]RX821002 for α2-Adrenoceptor Subtypes
| Cell/Tissue Source | Receptor Subtype | Kd (nM) |
| CHO-C10 cells | α2A | 0.29 |
| Neonatal rat lung | α2B | 1.05 |
| OK cells | α2C | 0.37 |
| Bovine pineal gland | α2D | 0.19 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2-Adrenoceptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenoceptor subtype using [3H]RX821002 as the radioligand.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
[3H]RX821002 (radioligand).
-
Unlabeled this compound (for non-specific binding determination).
-
Test compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add binding buffer, serial dilutions of the test compound, and a fixed concentration of [3H]RX821002 (typically at or below its Kd). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled 2-MXD (e.g., 10 µM).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Norepinephrine Measurement
Objective: To measure the effect of this compound on extracellular norepinephrine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection.
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of norepinephrine levels.
-
Drug Administration: Administer 2-MXD systemically (e.g., intraperitoneally or subcutaneously) or locally via the microdialysis probe (retrodialysis).
-
Post-Treatment Collection: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels. Perform statistical analysis to determine the significance of any changes.
Mandatory Visualizations
References
- 1. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a 7-day treatment with idazoxan and its 2-methoxy derivative RX 821002 [correction of RX 821001] on alpha 2-adrenoceptors and non-adrenoceptor idazoxan binding sites in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response dynamics of midbrain dopamine neurons and serotonin neurons to heroin, nicotine, cocaine, and MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
How to control for the selectivity of 2-Methoxyidazoxan in experiments
Welcome to the technical support center for 2-Methoxyidazoxan (also known as RX821002). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the selectivity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective α2-adrenoceptor antagonist. It is the 2-methoxy derivative of idazoxan and is widely used in research to investigate the physiological and pharmacological roles of α2-adrenoceptors.[1]
Q2: What are the known off-target binding sites for this compound?
A2: While this compound is highly selective for α2-adrenoceptors, it can also bind to imidazoline receptors, particularly the I2 subtype, albeit with much lower affinity. The addition of the methoxy group to the idazoxan structure significantly reduces its affinity for imidazoline sites compared to the parent compound.
Q3: Why is it important to control for the selectivity of this compound?
Q4: What are the different subtypes of α2-adrenoceptors, and does this compound show any subtype selectivity?
A4: There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C. This compound has been shown to bind to all three subtypes with high affinity.[2] Some studies suggest it may have a slightly higher affinity for the α2D subtype (the rodent homolog of the human α2A subtype) over the α2A subtype.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my in vivo experiments, such as atypical cardiovascular responses.
-
Possible Cause: Off-target effects at imidazoline receptors may be contributing to the observed phenotype. Imidazoline receptors are also involved in the regulation of cardiovascular function, and their modulation can lead to effects that may confound the results of α2-adrenoceptor blockade.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. If the dose-response curve is biphasic, it may suggest the involvement of multiple receptor types with different affinities for this compound.
-
Use of Control Compounds:
-
Positive Control (α2-adrenoceptor agonist): Use a well-characterized α2-adrenoceptor agonist like clonidine to establish a baseline response mediated by these receptors. Then, demonstrate that this compound can competitively antagonize this effect.
-
Negative Control (Imidazoline Receptor Ligand): Employ a selective imidazoline I2 receptor ligand, such as BU224, to determine if the observed anomalous effects can be mimicked or blocked.
-
Parent Compound Comparison: Compare the effects of this compound with its less selective parent compound, idazoxan. A more pronounced "unexpected" effect with idazoxan could point towards imidazoline receptor involvement.
-
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: If possible, correlate the time course of the observed effects with the plasma and tissue concentrations of this compound.
-
Problem 2: My in vitro functional assay (e.g., cAMP or GTPγS binding) is showing a complex dose-response relationship that doesn't fit a simple competitive antagonist model.
-
Possible Cause: The cell line or tissue preparation used may express both α2-adrenoceptors and imidazoline receptors, both of which could be contributing to the functional readout.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: If not already known, characterize the expression of α2-adrenoceptor subtypes and imidazoline receptors in your experimental system using techniques like radioligand binding assays with selective ligands, Western blotting, or qPCR.
-
Pharmacological Masking:
-
To isolate the α2-adrenoceptor-mediated response, "mask" the imidazoline receptors by pre-incubating with a high concentration of a selective imidazoline ligand (e.g., BU224).
-
Conversely, to investigate potential imidazoline receptor effects, you can mask the α2-adrenoceptors with a selective, non-imidazoline α2-adrenoceptor antagonist.
-
-
Use of a Simpler System: Consider replicating the key experiments in a recombinant cell line expressing only the α2-adrenoceptor subtype of interest to eliminate confounding variables from other receptors.
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of this compound and related compounds at α2-adrenoceptors and imidazoline receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound at α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| This compound (RX821002) | ~1.41-8.2 | ~10.2 | ~4.42 |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Comparative Binding Affinity (Ki, nM) at α2-Adrenoceptors and Imidazoline I2 Sites
| Compound | α2-Adrenoceptors | Imidazoline I2 Sites | Selectivity (I2/α2) |
| This compound (RX821002) | ~1-10 | >1000 | >100 |
| Idazoxan | ~10-30 | ~5-20 | ~1 |
| Clonidine | ~1-5 | ~50-100 | ~20-50 |
| BU224 | >1000 | ~10-50 | <0.05 |
This table provides approximate values for comparative purposes. The selectivity ratio is a simplified representation.
Experimental Protocols
1. Radioligand Binding Assay for α2-Adrenoceptors
-
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing α2-adrenoceptors.
-
Radioligand: [3H]RX821002.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled α2-adrenoceptor antagonist like phentolamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]RX821002 (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
For total binding wells, add buffer instead of unlabeled compound. For non-specific binding wells, add the high concentration of phentolamine.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assay: cAMP Accumulation Assay
-
Objective: To assess the functional antagonism of this compound at Gi-coupled α2-adrenoceptors.
-
Materials:
-
A cell line expressing the α2-adrenoceptor of interest (e.g., HEK293 or CHO cells).
-
An α2-adrenoceptor agonist (e.g., clonidine or norepinephrine).
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the α2-adrenoceptor agonist (typically its EC80) in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve for this compound's ability to reverse the agonist-induced inhibition of cAMP production and determine its IC50 value.
-
Visualizations
Caption: Signaling pathways for this compound.
Caption: Workflow for troubleshooting unexpected results.
Caption: Logical relationships of control compounds.
References
Technical Support Center: 2-Methoxyidazoxan Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting dose-response curve analysis for 2-Methoxyidazoxan (also known as RX821002).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and highly selective alpha-2 adrenergic receptor antagonist.[1] It is frequently used in pharmacology to study the role of these receptors in various physiological processes. Unlike its parent compound, idazoxan, this compound has a very low affinity for non-adrenergic I2-imidazoline binding sites, making it a more specific tool for isolating the effects of alpha-2 adrenoceptor blockade.[2] Its selectivity is particularly high for the α2D adrenoceptor subtype (the rat equivalent of the human α2A subtype).[1]
Q2: I am not observing a clear sigmoidal dose-response curve for this compound. What are the common causes?
A2: A lack of a clear sigmoidal curve can stem from several factors. Here are the most common issues and how to troubleshoot them:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or completely outside the active range of the compound. For this compound, which has nanomolar potency, a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M) is recommended for initial characterization.
-
Solubility Issues: At high concentrations, this compound may precipitate out of the assay buffer, leading to a flattening of the curve at the top. Visually inspect your highest concentration wells for any precipitate. If solubility is an issue, consider preparing your stock solution in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.
-
Incorrect Agonist Concentration (in functional assays): In functional antagonism assays, the concentration of the agonist used to stimulate the receptor is critical. For a competitive antagonist like this compound, a high concentration of agonist will shift the antagonist's IC50 to the right. It is recommended to use an agonist concentration that produces approximately 80% of its maximal response (EC80).[3]
-
Cell Health or Membrane Quality: Poor cell health, inconsistent cell seeding density, or poor quality of cell membrane preparations can lead to high variability and an ill-defined dose-response curve. Always perform a cell viability check and ensure your biological materials are of high quality.
Q3: The potency (IC50) of my this compound is much lower (i.e., the IC50 value is higher) than what is reported in the literature. Why?
A3: This is a common issue that can be traced back to several experimental variables:
-
High Agonist Concentration: As mentioned above, in a functional assay, using too high a concentration of the agonist will require a higher concentration of this compound to compete, thus giving a higher apparent IC50 value. Accurately determine the EC50 of your agonist first, and then use a concentration around the EC80 for your antagonist assay.[3]
-
Assay Conditions: The buffer composition, pH, temperature, and incubation time can all affect ligand binding and receptor signaling. Ensure these are consistent between experiments and optimized for your specific assay. For antagonists with slow binding kinetics, a short incubation time may not be sufficient to reach equilibrium, leading to an underestimation of potency.
-
Receptor Subtype and Species Differences: this compound has different affinities for the different alpha-2 adrenoceptor subtypes. The cell line or tissue you are using may express a different subtype or a different ratio of subtypes than what is reported in the literature you are comparing your results to. There can also be affinity differences between species (e.g., rat vs. human).
-
Compound Degradation: Ensure your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound.
Q4: My dose-response curve has a very shallow or steep slope (Hill slope is not close to 1.0). What does this indicate?
A4: The Hill slope of a dose-response curve provides insight into the nature of the binding interaction.
-
Shallow Slope (Hill Slope < 1.0): This can suggest complex binding phenomena, such as the presence of multiple binding sites with different affinities or negative cooperativity. It could also be an artifact of poor data quality at the extremes of the curve.
-
Steep Slope (Hill Slope > 1.0): This can indicate positive cooperativity in binding or that the mechanism of action is more complex than a simple bimolecular interaction.
For a competitive antagonist like this compound, a Hill slope close to 1.0 is generally expected in a well-controlled, equilibrium-state binding assay. Significant deviations warrant a review of the experimental setup and data analysis model.
Q5: I am seeing a biphasic or non-monotonic dose-response curve. Could this be due to off-target effects?
A5: While this compound is highly selective for alpha-2 adrenoceptors over I2-imidazoline sites, a biphasic curve could suggest off-target activity at very high concentrations. Some studies have noted that [³H]RX821002 can bind to a non-adrenoceptor imidazoline site in certain tissues like the rat kidney. If your experimental system expresses other receptors to which this compound might bind at high micromolar concentrations, you could observe a secondary effect. To investigate this, you would need to run selectivity assays against a panel of other receptors.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and potencies (pKd) of this compound for different alpha-2 adrenoceptor subtypes. These values can serve as a benchmark for your experiments.
| Receptor Subtype | Species | Assay Type | Reported Value | Reference |
| α2-adrenoceptor | Human & Rat Brain | Radioligand Binding ([³H]RX821002) | High Potency (nM range) | |
| α2D-adrenoceptor | Rat | Radioligand Binding | pKd = 9.7 | |
| α2A-adrenoceptor | Not Specified | Radioligand Binding | pKd = 8.2 | |
| α2-adrenoceptors | Rat Kidney | Radioligand Binding ([³H]RX821002) | Kd = 4.9 ± 1.5 nM | |
| α2A/D-adrenoceptor | Rat Cerebral Cortex | Radioligand Binding ([³H]RX821002) | Kd = 0.3-1.6 nM |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates higher binding affinity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled alpha-2 adrenoceptor ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing a specific human alpha-2 adrenoceptor subtype (e.g., α2A).
-
Radioligand: [³H]RX821002 or another suitable alpha-2 antagonist radioligand.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled alpha-2 antagonist like phentolamine or atipamezole.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, filtration system, and scintillation counter.
Methodology:
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in the assay buffer. A 12-point, 1:3 serial dilution starting from 10 µM is a good starting point.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer for "total binding" wells.
-
50 µL of non-specific ligand for "non-specific binding" wells.
-
50 µL of the corresponding this compound dilution for "competition" wells.
-
-
Add Radioligand: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add Membranes: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (cAMP Inhibition)
This protocol measures the ability of this compound to reverse the inhibition of cAMP production induced by an alpha-2 adrenoceptor agonist.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing an alpha-2 adrenoceptor subtype coupled to Gi (e.g., CHO or HEK293 cells).
-
Agonist: A known alpha-2 adrenoceptor agonist (e.g., UK 14,304 or dexmedetomidine).
-
Test Compound: this compound.
-
Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Medium and 96-well plates.
Methodology:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare Solutions: Prepare serial dilutions of this compound. Prepare a solution of the alpha-2 agonist at a concentration equivalent to its EC80. Prepare a solution of forskolin.
-
Antagonist Pre-incubation: Wash the cells with a stimulation buffer. Add the serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of the agonist to the wells (except for the basal control wells).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase. Incubate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data. The response in the presence of the agonist alone represents 0% inhibition, and the response with forskolin alone (or a maximal concentration of antagonist) represents 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of this compound.
-
Visualizations
References
- 1. RX 821002 hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Technical Support Center for 2-Methoxyidazoxan Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges in translating preclinical research on 2-Methoxyidazoxan from animal models to human applications. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate smoother and more successful research endeavors.
Introduction to this compound
This compound (2-MXD), also known as RX821002, is a highly selective α2-adrenoceptor antagonist. Unlike its predecessor idazoxan, 2-MXD displays significantly lower affinity for I2-imidazoline binding sites, making it a more specific tool for investigating the therapeutic potential of α2-adrenoceptor blockade.[1] Preclinical studies have explored its utility in various central nervous system disorders, including depression, neurodegenerative diseases, and cognitive dysfunction. However, the translation of these promising animal findings to clinical success has been fraught with challenges. This support center aims to illuminate these hurdles and provide practical guidance for overcoming them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in translating this compound research from animal models to humans?
A1: The main challenges include:
-
Pharmacokinetic Variability: Significant differences in drug absorption, distribution, metabolism, and excretion (ADME) exist between species.[2] For instance, the oral bioavailability of the related compound idazoxan is low and variable in rats.[3][4]
-
Species-Specific Receptor Subtype Differences: The distribution and pharmacological properties of α2-adrenoceptor subtypes (α2A, α2B, α2C) can differ between rodents and humans, potentially leading to different physiological responses.
-
Dose-Response Relationship Discrepancies: The effective dose in animal models may not directly translate to a safe and effective dose in humans due to the aforementioned pharmacokinetic and pharmacodynamic differences.
-
Predictive Validity of Animal Models: Animal models of complex human conditions like depression or cognitive decline may not fully recapitulate the human pathophysiology, leading to a lack of translational efficacy.
Q2: I am observing inconsistent behavioral effects in my rodent studies with this compound. What could be the cause?
A2: Inconsistent behavioral results are a common issue and can stem from several factors:
-
Dose and Administration Route: The behavioral effects of α2-adrenoceptor antagonists can be highly dose-dependent and vary with the route of administration (e.g., intravenous vs. intraperitoneal).[5]
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying baseline behaviors and drug responses.
-
Habituation and Environmental Factors: Insufficient habituation to the testing environment can lead to novelty-induced behaviors that may mask the drug's effects. Consistency in lighting, noise, and time of day for testing is crucial.
-
Unexpected Sedative Effects: While α2-adrenoceptor antagonists are expected to increase alertness, sedative effects can sometimes be observed, particularly at different doses or in specific contexts. This could be due to complex interactions with other neurotransmitter systems.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For in vivo studies, this compound hydrochloride is typically dissolved in sterile, isotonic (0.9%) saline. It is crucial to ensure the solution is clear and free of particulates before administration. For oral administration, suspension in a vehicle like 0.5% methylcellulose in water may be considered.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability in Oral Dosing Studies
-
Problem: You are observing low and inconsistent plasma concentrations of this compound after oral administration in rats.
-
Potential Causes & Solutions:
-
First-Pass Metabolism: The related compound idazoxan undergoes significant first-pass metabolism in the liver and intestines of rats, leading to low oral bioavailability. This is a likely challenge for this compound as well.
-
Solution: Consider using parenteral routes of administration (e.g., intravenous, intraperitoneal, or subcutaneous) to bypass first-pass metabolism and achieve more consistent systemic exposure. If oral administration is necessary for your experimental design, be prepared for higher dose requirements and greater inter-individual variability.
-
-
Formulation Issues: Poor solubility or stability of the compound in the gavage vehicle can lead to incomplete absorption.
-
Solution: Ensure the formulation is a homogenous suspension or a clear solution. Sonication may help in dissolving the compound. Conduct pilot studies to determine the optimal vehicle and formulation for consistent absorption.
-
-
Issue 2: Unexpected Sedative Effects in Rodents
-
Problem: Instead of the expected increase in locomotor activity or arousal, you observe sedation or no change in activity after administering this compound.
-
Potential Causes & Solutions:
-
Dose-Dependent Biphasic Effects: Some drugs exhibit a biphasic dose-response, where lower doses produce one effect (e.g., stimulation) and higher doses produce the opposite effect (e.g., sedation).
-
Solution: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects of this compound in your chosen animal model and behavioral paradigm.
-
-
Receptor Subtype Specificity: The sedative effects of α2-adrenoceptor agonists are well-documented and are mediated by central α2-adrenoceptors. While antagonists are expected to have the opposite effect, complex interactions at different receptor subtypes or in different brain regions could lead to unexpected outcomes.
-
Solution: Correlate your behavioral findings with neurochemical data, such as microdialysis, to understand the effects of this compound on neurotransmitter release in specific brain regions.
-
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Idazoxan (a related α2-antagonist) in Rats and Humans
| Parameter | Rat (10 mg/kg, oral) | Human (oral) |
| Bioavailability | ~1% (male), higher in females | 34% (26-41%) |
| Half-life (t½) | 24-28 minutes (IV) | 5.58 hours |
| Time to Peak (Tmax) | 5-10 minutes | - |
| Clearance | 94-144 ml/min/kg (IV) | - |
| Volume of Distribution (Vd) | 1.95-3.18 L/kg (IV) | - |
Note: This table highlights the significant species differences in the pharmacokinetics of a structurally related compound and underscores the challenges in extrapolating from rat to human data. More comprehensive pharmacokinetic data for this compound across multiple species is needed for accurate translational modeling.
Detailed Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in Mice
This protocol is adapted for the administration of this compound.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol swabs
-
Gauze
Procedure:
-
Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. The final injection volume should not exceed 10 mL/kg body weight. Warm the solution to room temperature.
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water for 20-30 seconds to induce vasodilation.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol swab to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, almost parallel to the tail. The injection should be made in the distal third of the tail.
-
Administration: Slowly inject the solution. If resistance is felt or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and attempt a more proximal injection.
-
Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Monitor the animal for a few minutes to ensure hemostasis and for any immediate adverse reactions.
Protocol 2: Forced Swim Test (FST) in Rats to Assess Antidepressant-like Activity
This protocol is a standard method for screening potential antidepressant compounds.
Materials:
-
Cylindrical water tank (40-50 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording system
-
This compound solution
-
Towels for drying
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the water tank filled to a depth of 30 cm for a 15-minute habituation swim. This initial exposure induces a state of "behavioral despair" in the subsequent test. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test session. A dose-response study is recommended.
-
Test Session (Day 2): Place the rat back into the water tank for a 5-minute test session. Record the entire session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of the following behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the tank.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the tank.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
α2-Adrenoceptor Signaling and Regulation
Blockade of α2-adrenoceptors by this compound prevents the binding of norepinephrine, thereby disinhibiting adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that may underlie the therapeutic effects of this compound.
The signaling of α2-adrenoceptors is tightly regulated. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G protein coupling, leading to desensitization of the receptor. The receptor-β-arrestin complex is then targeted for internalization via clathrin-coated pits.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of cognitive impairment.
This technical support center is intended as a living document and will be updated as new research on this compound becomes available. We encourage researchers to contribute their findings and experiences to help bridge the translational gap for this promising compound.
References
- 1. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Specificity of [3H]RX821002 Binding in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the specificity of [3H]RX821002 binding in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is [3H]RX821002 and why is it used in binding assays?
[3H]RX821002 is a potent and selective antagonist for α2-adrenoceptors.[1] Its tritiated form, [3H]RX821002, is a valuable radioligand for labeling and characterizing α2-adrenoceptors in various tissues and cell lines.[2][3] It is often preferred over other α2-adrenoceptor radioligands like [3H]idazoxan because it binds almost exclusively to α2-adrenoceptors and shows less non-specific binding.[4][5]
Q2: I am observing high non-specific binding in my [3H]RX821002 assay. What are the potential causes and solutions?
High non-specific binding (NSB) can obscure the specific binding signal and compromise the assay window. Here are common causes and troubleshooting steps:
-
Inappropriate choice of competing ligand: To determine NSB, a high concentration of an unlabeled ligand that selectively binds to the target receptor is required. For α2-adrenoceptors, norepinephrine (at a concentration of 100 µM) is commonly used.
-
Suboptimal buffer composition: The choice of buffer can significantly impact binding. Tris buffers have been shown to decrease the affinity of antagonists for α2-adrenoceptors. It is generally recommended to use a sodium phosphate buffer to obtain higher affinities and Bmax values.
-
Excessive radioligand concentration: Using a [3H]RX821002 concentration that is too high can lead to increased NSB. It is advisable to use a concentration at or below the Kd value for the receptor subtype being studied.
-
High membrane protein concentration: An excessive amount of membrane protein can increase non-specific binding sites. A typical range for most receptor assays is 50-120 µg of membrane protein for tissue preparations.
-
Inadequate washing: Insufficient washing during the filtration step can leave unbound radioligand on the filter, contributing to high NSB. Increase the number of wash steps or the volume of ice-cold wash buffer.
Q3: My specific binding signal for [3H]RX821002 is lower than expected. What should I check?
Low specific binding can be due to several factors:
-
Receptor degradation: Ensure proper storage and handling of your membrane preparations to prevent receptor degradation.
-
Incorrect radioligand concentration: Verify the concentration and specific activity of your [3H]RX821002 stock.
-
Suboptimal incubation time: Ensure that the incubation time is sufficient to reach equilibrium. For [3H]RX821002, binding is typically rapid.
-
Buffer issues: As mentioned, the buffer composition can affect binding affinity. Ensure the pH and ionic strength are optimal.
Q4: How can I confirm that [3H]RX821002 is binding specifically to α2-adrenoceptors and not other sites?
To confirm the specificity of [3H]RX821002 binding, competition binding assays should be performed using a panel of unlabeled ligands with known affinities for different receptor subtypes. This includes:
-
α2-adrenoceptor agonists and antagonists: A rank order of potency for a series of known α2-adrenoceptor ligands should be established and compared to published data.
-
Ligands for other receptors: To rule out binding to other potential sites, include ligands for other receptors that might be present in your preparation (e.g., serotonin receptors). While [3H]RX821002 is highly selective, in some tissues, it may show low-affinity binding to other sites.
-
Subtype-selective antagonists: To identify the specific α2-adrenoceptor subtype(s) present in your sample, use subtype-selective antagonists in your competition assays. For example, BRL 44408 is selective for the α2A subtype, and ARC 239 is selective for the α2B/C subtypes.
Experimental Protocols
Saturation Binding Assay for [3H]RX821002
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]RX821002 in a given tissue or cell membrane preparation.
Materials:
-
[3H]RX821002 (specific activity typically 70-90 Ci/mmol)
-
Unlabeled norepinephrine (for non-specific binding)
-
Membrane preparation containing α2-adrenoceptors
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Sodium Phosphate, pH 7.4
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation vials and scintillation cocktail
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for total binding and non-specific binding for each concentration of [3H]RX821002.
-
Reagent Preparation:
-
Prepare serial dilutions of [3H]RX821002 in assay buffer to achieve a range of final concentrations (e.g., 0.05 nM to 10 nM).
-
Prepare a stock solution of norepinephrine (e.g., 1 mM) and dilute it to a final concentration of 100 µM in the non-specific binding wells.
-
-
Assay Incubation:
-
To each well, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of norepinephrine solution (for non-specific binding).
-
50 µL of the appropriate [3H]RX821002 dilution.
-
100 µL of the membrane preparation (50-120 µg protein).
-
-
The final assay volume is 200 µL.
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Competition Binding Assay for [3H]RX821002
This protocol is used to determine the affinity (Ki) of unlabeled competing ligands for the α2-adrenoceptor.
Materials:
-
Same as for the saturation binding assay, plus:
-
Unlabeled competing ligands (e.g., subtype-selective antagonists).
Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and for each concentration of the competing ligand.
-
Reagent Preparation:
-
Prepare a fixed concentration of [3H]RX821002 in assay buffer (typically at or near its Kd value).
-
Prepare serial dilutions of the unlabeled competing ligand in assay buffer.
-
-
Assay Incubation:
-
To each well, add the following in order:
-
50 µL of Assay Buffer (for total binding), 100 µM norepinephrine (for non-specific binding), or the appropriate dilution of the competing ligand.
-
50 µL of the fixed concentration of [3H]RX821002.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Follow steps 4 and 5 from the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand.
-
Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]RX821002 used and Kd is its equilibrium dissociation constant determined from saturation binding experiments.
-
Data Presentation
Table 1: Typical Binding Parameters for [3H]RX821002 in Various Tissues
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| CHO-C10 cells | α2A | 0.29 | Not Reported | |
| Neonatal rat lung | α2B | 1.05 | Not Reported | |
| OK cells | α2C | 0.37 | Not Reported | |
| Bovine pineal gland | α2D | 0.19 | Not Reported | |
| Human brain (hippocampus, hypothalamus, cerebellum) | α2A | Not Reported | 34-90 | |
| Human brain (frontal cortex) | α2A (87%), α2B/C (13%) | Not Reported | 53 (α2A), 8 (α2B/C) | |
| Human brain (caudate nucleus) | α2A (64%), α2B/C (36%) | Not Reported | 9 (α2A), 5 (α2B/C) | |
| HT29 human adenocarcinoma cells | α2A | 1.7 | Not Reported |
Visualizations
α2-Adrenoceptor Signaling Pathway
Caption: Simplified signaling pathway of the α2-adrenoceptor.
Experimental Workflow for [3H]RX821002 Saturation Binding Assay
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of in vivo binding of [3H]RX 821002 in rat brain: evaluation as a radioligand for central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does [3H]2-methoxy-idazoxan (RX 821002) detect more alpha-2-adrenoceptor agonist high-affinity sites than [3H]rauwolscine? A comparison of nine tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Methoxyidazoxan vs. Idazoxan: A Comparative Analysis of Alpha-2 Adrenoceptor Selectivity
In the field of adrenergic pharmacology, the selective antagonism of receptor subtypes is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides a detailed comparison of 2-Methoxyidazoxan (also known as RX821002) and its parent compound, idazoxan, with a specific focus on their selectivity for alpha-2 (α2) adrenoceptors over imidazoline I2 receptors.
Executive Summary
This compound demonstrates a significantly higher selectivity for α2-adrenoceptors compared to idazoxan.[1][2] The addition of a methoxy group at the 2-position of the benzodioxan ring in idazoxan markedly reduces its affinity for I2-imidazoline sites while maintaining high affinity for α2-adrenoceptors.[1][2] This enhanced selectivity makes this compound a more precise pharmacological tool for investigating the function of α2-adrenoceptors in isolation from imidazoline receptor-mediated effects. In contrast, idazoxan's high affinity for both receptor types necessitates careful interpretation of experimental results.[1]
Binding Affinity and Selectivity
The binding affinities of this compound and idazoxan for α2-adrenoceptors and I2-imidazoline sites have been determined through radioligand binding assays. The data, summarized in the table below, clearly illustrates the superior selectivity of this compound for α2-adrenoceptors.
| Compound | Receptor | Ki (nM) |
| This compound | α2-Adrenoceptor | 1.8 |
| I2-Imidazoline Site | 1,800 | |
| Idazoxan | α2-Adrenoceptor | 10 |
| I2-Imidazoline Site | 15 |
Data sourced from Miralles et al., 1993.
As the data indicates, there is a 1000-fold difference in the affinity of this compound for the α2-adrenoceptor over the I2-imidazoline site. Idazoxan, however, displays comparable high affinity for both sites.
Experimental Protocols
The determination of the binding affinities (Ki values) for this compound and idazoxan was achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cortical membranes from human or rat brains.
-
Radioligands:
-
For α2-adrenoceptors: [3H]RX821002 (this compound) at a concentration of 1 nM.
-
For I2-imidazoline sites: [3H]idazoxan at a concentration of 4 nM, in the presence of 10^-6 M l-epinephrine to block binding to α2-adrenoceptors.
-
-
Test Compounds: this compound and idazoxan at various concentrations.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Incubation: The membrane preparations are incubated with the respective radioligand and varying concentrations of the unlabeled test compound (this compound or idazoxan).
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 30-60 minutes) at a defined temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To better understand the experimental and physiological context of these compounds, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Methoxyidazoxan as a Selective Alpha-2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methoxyidazoxan with other key alpha-2 adrenergic antagonists, offering objective performance data and supporting experimental evidence. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.
Executive Summary
This compound (also known as RX821002) is a potent and highly selective antagonist of alpha-2 adrenergic receptors.[1] Compared to its parent compound, idazoxan, and the classic alpha-2 antagonist yohimbine, this compound exhibits significantly improved selectivity for alpha-2 adrenoceptors over I2-imidazoline binding sites.[1] This enhanced selectivity minimizes off-target effects and makes it a more precise tool for investigating the physiological and pathological roles of alpha-2 adrenoceptors. This guide presents a detailed comparison of the binding affinities and selectivity profiles of this compound against idazoxan, yohimbine, and atipamezole, another highly selective alpha-2 antagonist.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki values in nM) of this compound and other selected alpha-2 antagonists for human alpha-2 adrenoceptor subtypes and other relevant receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) at Human Alpha-2 Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| This compound (RX821002) | 1.8 | 2.5 | 1.6 | [1][2] |
| Idazoxan | 8.9 | 12 | 7.1 | [2] |
| Yohimbine | 1.3 | 4.0 | 0.6 | |
| Atipamezole | 0.5 | 1.3 | 0.4 |
Table 2: Selectivity Profile - Binding Affinities (Ki, nM) at Other Receptors
| Compound | α1A | α1B | α1D | I2 Imidazoline Site | Reference |
| This compound (RX821002) | 2512 | 1585 | 1995 | >10,000 | |
| Idazoxan | 126 | 158 | 100 | ~10 | |
| Yohimbine | 407 | 501 | 316 | >10,000 | |
| Atipamezole | 4467 | 8913 | 3162 | Negligible |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for alpha-2 adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtypes.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine is used as the radioligand, which are high-affinity alpha-2 adrenoceptor antagonists.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl and 10 mM MgCl₂, with a pH of 7.4.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound, idazoxan, yohimbine, atipamezole).
-
Incubation: The reaction mixture is incubated at 25°C for 60 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional antagonist potency (pA2) of test compounds by measuring their ability to inhibit agonist-induced reduction in cAMP levels.
Methodology:
-
Cell Culture: CHO cells stably expressing one of the human alpha-2 adrenoceptor subtypes are cultured to 80-90% confluency.
-
Agonist Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15-30 minutes. Subsequently, a fixed concentration of an alpha-2 agonist (e.g., UK-14,304 or dexmedetomidine) is added in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles like competitive binding immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is determined. The Schild regression analysis is then used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Visualizations
Caption: Alpha-2 adrenoceptor signaling pathway.
Caption: Workflow for alpha-2 antagonist validation.
Caption: Comparative selectivity of alpha-2 antagonists.
Conclusion
The experimental data strongly support the validation of this compound as a highly selective alpha-2 adrenoceptor antagonist. Its significantly lower affinity for I2-imidazoline sites and alpha-1 adrenoceptors compared to idazoxan makes it a superior pharmacological tool for studies where precise targeting of alpha-2 adrenoceptors is critical. While yohimbine and atipamezole also exhibit high affinity for alpha-2 receptors, this compound's unique chemical structure and well-characterized selectivity profile provide researchers with a reliable and specific antagonist for elucidating the complex roles of alpha-2 adrenoceptors in health and disease. The choice of antagonist will ultimately depend on the specific experimental goals, with this compound being an excellent choice when high selectivity against imidazoline binding sites is a primary concern.
References
A Comparative Analysis of 2-Methoxyidazoxan and Atipamezole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accuracy and reproducibility of experimental results. This guide provides a detailed comparative analysis of two prominent α2-adrenergic receptor antagonists: 2-Methoxyidazoxan (also known as RX821002) and atipamezole. Both compounds are widely utilized in preclinical research, yet they possess distinct pharmacological profiles that render them suitable for different experimental paradigms.
This document will delve into a comparative analysis of their receptor binding affinities, pharmacokinetic properties, and in vivo efficacy, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the critical evaluation and replication of the cited findings.
Receptor Binding Affinity: A Tale of Two Selectivities
A crucial aspect differentiating this compound and atipamezole is their receptor binding profile. While both are potent antagonists of α2-adrenergic receptors, their selectivity against other receptors, particularly α1-adrenergic and imidazoline receptors, varies significantly.
This compound is renowned for its high selectivity for α2-adrenergic receptors over other receptor types. It binds almost exclusively to α2-adrenoceptors and has been instrumental in distinguishing α2-adrenergic effects from those mediated by imidazoline binding sites, a feature not shared by its parent compound, idazoxan.[1] Atipamezole, on the other hand, is characterized by its exceptionally high α2/α1 selectivity ratio, which is reported to be 8526, significantly greater than that of other α2-antagonists like yohimbine (40) and idazoxan (27).[2] This high selectivity minimizes the confounding effects of α1-receptor blockade.
Both antagonists exhibit high affinity for the α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D). Notably, atipamezole has a 100-fold higher affinity for the α2D-adrenergic receptor subtype compared to yohimbine.[3] this compound is reported to not be selective between the different types of α2-receptors.[4][5]
| Receptor Subtype | This compound (Ki, nM) | Atipamezole (Ki, nM) | Reference |
| α2-Adrenoceptors (general) | ~1 | ~1 | |
| α2A-Adrenoceptor | - | Similar to other α2 subtypes | |
| α2B-Adrenoceptor | - | Similar to other α2 subtypes | |
| α2C-Adrenoceptor | - | Similar to other α2 subtypes | |
| α2D-Adrenoceptor | - | High affinity | |
| α1-Adrenoceptor | Low affinity | Very low affinity (high α2/α1 ratio) | |
| I2-Imidazoline Sites | Very low affinity | Negligible affinity |
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Atipamezole. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki values indicate higher affinity.
Pharmacokinetics: Bioavailability and Duration of Action
The pharmacokinetic profiles of this compound and atipamezole influence their application in vivo. Atipamezole is characterized by rapid absorption after intramuscular injection and a relatively short elimination half-life. In contrast, detailed pharmacokinetic data for this compound is less readily available in the public domain. However, studies on its parent compound, idazoxan, provide some insight into its likely behavior. Idazoxan is rapidly absorbed and has a relatively short half-life in rats. It is important to note that the methoxy group in this compound can alter its lipophilicity and metabolic stability, likely affecting its pharmacokinetic profile compared to idazoxan. Both compounds are known to cross the blood-brain barrier, a prerequisite for their central nervous system effects.
| Parameter | This compound | Atipamezole | Reference |
| Administration Route | Typically Intraperitoneal (i.p.) or Subcutaneous (s.c.) in research | Intramuscular (i.m.) or Intravenous (i.v.) | |
| Bioavailability (Oral) | Likely low (based on idazoxan) | Not orally active | |
| Elimination Half-life (t1/2) | Not explicitly reported | ~1.3 hours (rats), ~2.6 hours (dogs), ~2 hours (humans) | |
| Peak Plasma Concentration (Tmax) | - | ~10 minutes (i.m. in dogs) | |
| Brain Penetration | Yes | Yes |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Atipamezole.
In Vivo Efficacy: From Sedation Reversal to Neurochemical Probing
The in vivo applications of this compound and atipamezole are largely dictated by their distinct pharmacological profiles. Atipamezole is extensively used in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine. Its rapid onset of action and high efficacy in restoring consciousness and physiological functions make it an invaluable tool in these contexts.
This compound, with its high selectivity for α2-adrenoceptors and lack of imidazoline activity, is primarily employed as a research tool to investigate the physiological and behavioral roles of α2-adrenoceptors. It is used to study neurotransmitter release, cognitive function, and the involvement of α2-receptors in various physiological processes without the confounding effects of imidazoline receptor interactions. For instance, it has been used to demonstrate the tonic adrenergic descending inhibition of withdrawal reflexes in the spinal cord.
| Application | This compound | Atipamezole | Supporting Experimental Data |
| Reversal of α2-agonist induced sedation | Not its primary use | Highly effective | Atipamezole rapidly reverses sedation, with animals showing signs of arousal within minutes of administration. |
| Neurotransmitter release studies (e.g., microdialysis) | Increases norepinephrine release | Increases norepinephrine release | Both compounds, by blocking presynaptic α2-autoreceptors, are expected to increase the synaptic concentration of norepinephrine. |
| Cognitive function studies | Used to probe the role of α2-receptors in cognition | At low doses, has shown beneficial effects on alertness and learning in animals. | |
| Cardiovascular studies | Used to investigate α2-receptor mediated cardiovascular effects | Can reverse the bradycardia and hypotension induced by α2-agonists. |
Table 3: Comparative In Vivo Efficacy and Applications.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or atipamezole) for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target receptor (e.g., α2A-adrenergic receptor).
-
Radioligand specific for the target receptor (e.g., [3H]RX821002 for α2-adrenoceptors).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., norepinephrine) in a specific brain region of a freely moving animal following drug administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Test compound (this compound or atipamezole).
Procedure:
-
Surgically implant a guide cannula into the desired brain region of an anesthetized animal using a stereotaxic apparatus.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After a stable baseline of neurotransmitter levels is established, administer the test compound (e.g., via i.p. injection).
-
Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels.
-
Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline levels.
Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Microdialysis.
Conclusion: Choosing the Right Tool for the Job
Atipamezole is the antagonist of choice for studies requiring the rapid and effective reversal of α2-agonist-induced sedation and analgesia. Its high α2/α1 selectivity and well-characterized in vivo effects make it a reliable tool for such applications.
This compound (RX821002) serves as a more specialized research tool for dissecting the specific roles of α2-adrenoceptors in various physiological and pathological processes. Its key advantage lies in its lack of affinity for imidazoline receptors, which allows for the unambiguous attribution of observed effects to α2-adrenoceptor blockade.
The choice between these two compounds should be guided by the specific experimental question. For researchers investigating the fundamental biology of α2-adrenergic systems, this compound offers a cleaner pharmacological profile. For those conducting studies involving α2-agonist-induced anesthesia or sedation, atipamezole remains the gold standard for reversal. A thorough understanding of their respective properties, as outlined in this guide, is essential for the design and interpretation of robust and meaningful scientific experiments.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RX 821002 as a tool for physiological investigation of alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyidazoxan: A Comparative Guide to its Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding profile of 2-Methoxyidazoxan (also known as RX821002) against its primary targets and a range of other G-protein coupled receptors (GPCRs). The information presented herein is supported by experimental data from radioligand binding and functional assays to objectively assess its selectivity and potential for off-target effects.
Executive Summary
This compound is a potent and highly selective antagonist of alpha-2 adrenoceptors.[1] Unlike its parent compound, idazoxan, which exhibits significant affinity for I2-imidazoline binding sites, this compound demonstrates a markedly improved selectivity profile, binding almost exclusively to alpha-2 adrenoceptors.[1] This high selectivity minimizes the potential for off-target effects related to imidazoline receptor modulation. This guide presents the available quantitative data on its binding affinities, details the experimental methods used for its characterization, and illustrates the relevant signaling pathways.
Data Presentation: Comparative Binding Affinities of this compound
The following table summarizes the binding affinities (Ki or Kd in nM) of this compound for various receptors, compiled from a range of in vitro studies.
| Receptor Family | Receptor Subtype | Ligand | Tissue/Cell Line | Binding Affinity (Ki/Kd in nM) | Reference |
| Adrenergic | Alpha-2 Adrenoceptor | [3H]RX821002 | Human Platelet Membranes | 0.92 ± 0.06 (Kd) | [2] |
| Alpha-2A Adrenoceptor | [3H]RX821002 | HT29 Cells | 1.7 ± 0.1 (Kd) | [3] | |
| Alpha-2B Adrenoceptor | [3H]RX821002 | Rat Kidney Membranes | Present (33-51% of sites) | [4] | |
| Alpha-2D Adrenoceptor | [3H]RX821002 | Rat Kidney Membranes | Present (15-28% of sites) | ||
| Imidazoline | Non-adrenoceptor Imidazoline Site | [3H]RX821002 | Rat Kidney Membranes | 4.9 ± 1.5 (Kd) | |
| I2-Imidazoline Site | [3H]Idazoxan | Human Cortex | >10,000 (Ki) |
Note: A comprehensive screening of this compound against a broad panel of other GPCRs (e.g., serotonergic, dopaminergic, muscarinic) was not available in the public literature at the time of this review. The available data strongly focuses on its high selectivity for alpha-2 adrenoceptors over imidazoline binding sites.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's binding profile.
Radioligand Binding Assay for Alpha-2 Adrenoceptors
This protocol is a standard method for determining the binding affinity of a compound for alpha-2 adrenoceptors using a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound at alpha-2 adrenoceptors.
Materials:
-
Membrane Preparation: Membranes from cells or tissues endogenously expressing or transfected with alpha-2 adrenoceptor subtypes.
-
Radioligand: [3H]RX821002 or another suitable alpha-2 adrenoceptor antagonist radioligand (e.g., [3H]Yohimbine).
-
Non-specific Binding Control: A high concentration of a non-labeled alpha-2 adrenoceptor antagonist (e.g., 10 µM phentolamine or unlabeled RX821002).
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound) in the assay buffer.
-
Total and Non-specific Binding: For determining total binding, the unlabeled compound is omitted. For non-specific binding, a saturating concentration of a competing non-labeled ligand is added.
-
Equilibrium: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional antagonism of this compound by quantifying its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at alpha-2 adrenoceptors.
Materials:
-
Cell Line: A suitable cell line stably expressing the alpha-2 adrenoceptor of interest (e.g., HEK293 or CHO cells).
-
Agonist: A known alpha-2 adrenoceptor agonist (e.g., UK 14,304 or epinephrine).
-
Stimulant: Forskolin or another adenylyl cyclase activator.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the alpha-2 adrenoceptor agonist in the presence of a stimulant like forskolin to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.
Signaling Pathways
The high selectivity of this compound for the alpha-2 adrenoceptor means its primary mechanism of action is through the modulation of this receptor's signaling cascade. Understanding the downstream effects of the alpha-2 adrenoceptor and the pathways of off-target receptors like the I1-imidazoline receptor is crucial for predicting the pharmacological effects of this compound.
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenoceptors are G-protein coupled receptors that primarily couple to inhibitory G-proteins of the Gαi/o family. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream effects. More complex signaling involving the transactivation of the epidermal growth factor receptor (EGFR) has also been reported.
Caption: Alpha-2 adrenoceptor signaling pathway.
I1-Imidazoline Receptor Signaling Pathway
While this compound has a very low affinity for I1-imidazoline receptors, understanding their signaling is important for appreciating the selectivity of this compound compared to less selective ligands like idazoxan. I1-imidazoline receptors are not coupled to the conventional G-protein pathways that modulate adenylyl cyclase. Instead, they are linked to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of human platelet alpha 2-adrenoceptors with a new antagonist [3H]-RX821002, a 2-methoxy derivative of idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]RX821002 (this compound) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Selectivity of 2-Methoxyidazoxan in Alpha-2 Adrenoceptor Research
A Comparative Guide for Researchers
When investigating the intricate signaling pathways of alpha-2 adrenoceptors, the choice of a selective antagonist is paramount to obtaining clear and interpretable results. While both idazoxan and its derivative, 2-Methoxyidazoxan (also known as RX821002), are potent alpha-2 adrenoceptor antagonists, a critical distinction in their binding profiles makes this compound the superior choice for studies demanding high specificity. This guide provides a detailed comparison, supported by experimental data, to assist researchers in selecting the optimal tool for their alpha-2 adrenoceptor studies.
The primary advantage of this compound lies in its significantly lower affinity for I2-imidazoline binding sites compared to idazoxan.[1][2] Idazoxan's high affinity for both alpha-2 adrenoceptors and I2-imidazoline sites can lead to confounding experimental outcomes, making it difficult to attribute observed effects solely to the modulation of alpha-2 adrenoceptors.[1] In contrast, this compound binds almost exclusively to alpha-2 adrenoceptors, providing a more precise tool for dissecting their physiological and pharmacological roles.[1]
Comparative Binding Profiles
The following table summarizes the binding affinities of this compound and idazoxan for alpha-2 adrenoceptors and I2-imidazoline sites.
| Compound | Receptor/Site | Ki (nM) | Species/Tissue | Reference |
| This compound | alpha-2 Adrenoceptors | ~0.3 - 1 | Human/Rat Brain | [1] |
| I2-Imidazoline Sites | >10,000 | Human/Rat Brain | ||
| Idazoxan | alpha-2 Adrenoceptors | ~1-5 | Human/Rat Brain | **** |
| I2-Imidazoline Sites | ~1-10 | Human/Rat Brain |
Note: Ki values are approximate and can vary depending on the experimental conditions and radioligand used.
Enhanced In Vivo Potency and Selectivity
In vivo studies further underscore the advantages of using this compound and its analogs. The introduction of an alkyl group at the 2-position of idazoxan, as in this compound, has been shown to greatly increase alpha-2/alpha-1 adrenoceptor selectivity and antagonist potency. For instance, 2-alkyl substituted analogues of idazoxan demonstrated significantly improved selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors in rat cortical binding assays. Furthermore, in functional in vivo tests, such as the antagonism of guanoxabenz-induced mydriasis in rats, certain 2-alkyl analogues were found to be substantially more potent than both idazoxan and yohimbine.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and idazoxan for alpha-2 adrenoceptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.
-
Radioligand: [³H]-RX821002 or [³H]-Rauwolscine.
-
Non-specific Ligand: Phentolamine or unlabeled idazoxan at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of this compound and idazoxan.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Methodology:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or buffer.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the non-specific ligand.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
Objective: To assess the antagonist properties of this compound and idazoxan by measuring their ability to inhibit agonist-induced [³⁵S]GTPγS binding.
Materials:
-
Cell membranes from cells expressing the alpha-2 adrenoceptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Agonist: A known alpha-2 adrenoceptor agonist (e.g., UK 14,304).
-
Test Compounds: Serial dilutions of this compound and idazoxan.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4.
Methodology:
-
Pre-incubate cell membranes with serial dilutions of the antagonist for 15-20 minutes on ice.
-
Add the alpha-2 adrenoceptor agonist at its EC80-EC90 concentration.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Canonical Alpha-2 Adrenoceptor Signaling Pathway
Caption: Hierarchical Workflow for α2-AR Antagonist Characterization
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of commonly studied alpha-2 adrenergic antagonists: yohimbine, atipamezole, idazoxan, and rauwolscine. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by providing objective performance data and detailed experimental protocols.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release. They are primarily located on presynaptic nerve terminals and, when activated by endogenous catecholamines like norepinephrine and epinephrine, they inhibit further neurotransmitter release in a negative feedback loop. There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function. Antagonists of these receptors block this inhibitory feedback, leading to an increase in neurotransmitter release. This mechanism underlies their diverse pharmacological effects and therapeutic potential in conditions such as depression, neuropathic pain, and as reversal agents for sedation induced by α2-AR agonists.
Comparative Efficacy and Selectivity
The in vivo performance of alpha-2 adrenergic antagonists is determined by their potency, selectivity for α2-AR subtypes over other receptors (e.g., α1-adrenergic receptors), and their pharmacokinetic properties. The following tables summarize key quantitative data from various in vivo and in vitro studies to facilitate a direct comparison of yohimbine, atipamezole, idazoxan, and rauwolscine.
Table 1: Receptor Binding Affinity (Ki in nM) of Alpha-2 Adrenergic Antagonists
| Antagonist | α2A-AR | α2B-AR | α2C-AR | α1-AR | Source |
| Yohimbine | 1.5 | 4.8 | 2.5 | 60 | |
| Atipamezole | 1.8 | 1.2 | 1.6 | >10,000 | |
| Idazoxan | 2.1 | 10 | 3.2 | 63 | |
| Rauwolscine | 1.2 | 6.2 | 1.9 | 190 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Reversal of α2-Agonist-Induced Sedation in Rodents
| Antagonist | Animal Model | α2-Agonist Used | Reversal Dose (mg/kg) | Key Findings | Source |
| Yohimbine | Mice | Xylazine/Ketamine | 1.5 (IP) | Slower recovery time (21.3 min) compared to atipamezole. | |
| Atipamezole | Mice | Xylazine/Ketamine | 1.0 (IP) | Significantly faster recovery time (10.3 min) compared to yohimbine. | |
| Idazoxan | Rats | Clonidine | 2.5 (IP) | Effectively antagonized clonidine-induced sleep. | |
| Rauwolscine | Mice | - | - | Similar anorectic effects to yohimbine, suggesting α2-AR antagonism. |
Table 3: Selectivity Ratios of Alpha-2 Adrenergic Antagonists
| Antagonist | α2/α1 Selectivity Ratio | Source |
| Yohimbine | 40:1 | |
| Atipamezole | 8526:1 | |
| Idazoxan | ~30:1 | |
| Rauwolscine | ~158:1 | Calculated from Table 1 |
Note: A higher ratio indicates greater selectivity for α2-adrenergic receptors over α1-adrenergic receptors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating these antagonists, the following diagrams are provided.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the comparison of alpha-2 adrenergic antagonists.
Protocol 1: Reversal of α2-Agonist-Induced Sedation in Mice
Objective: To assess the efficacy of an α2-adrenergic antagonist in reversing the sedative effects of an α2-adrenergic agonist.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Alpha-2 adrenergic agonist (e.g., xylazine)
-
Anesthetic agent (e.g., ketamine)
-
Alpha-2 adrenergic antagonist (e.g., yohimbine, atipamezole)
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (IP) injection
-
Timer
Procedure:
-
Anesthetize mice with a combination of xylazine (10 mg/kg, IP) and ketamine (100 mg/kg, IP).
-
Confirm the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).
-
Fifteen minutes after the induction of anesthesia, administer the α2-adrenergic antagonist (e.g., atipamezole at 1 mg/kg, IP or yohimbine at 1.5 mg/kg, IP) or an equivalent volume of saline.
-
Monitor the mice continuously and record the time to the return of the righting reflex. The righting reflex is considered restored when the mouse can right itself within 30 seconds of being placed on its back.
-
Record any adverse effects or unusual behaviors.
Data Analysis: Compare the mean time to the return of the righting reflex between the antagonist-treated groups and the saline control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Hot Plate Test for Analgesia in Rats
Objective: To evaluate the effect of α2-adrenergic antagonists on the nociceptive threshold.
Materials:
-
Male Wistar rats (200-250 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Alpha-2 adrenergic antagonist (e.g., idazoxan)
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (IP) injection
-
Timer
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline nociceptive threshold by placing each rat on the hot plate and measuring the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer the α2-adrenergic antagonist (e.g., idazoxan at 2.5 mg/kg, IP) or saline.
-
At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place the rat back on the hot plate and measure the response latency.
-
Record the latencies and any observed behavioral changes.
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Compare the %MPE between the antagonist and control groups using appropriate statistical methods.
Protocol 3: Clonidine-Induced Mydriasis in Rats
Objective: To assess the central α2-adrenoceptor blocking activity of a test compound by its ability to antagonize the mydriatic (pupil-dilating) effect of clonidine.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Clonidine hydrochloride
-
Alpha-2 adrenergic antagonist (e.g., yohimbine, idazoxan)
-
Saline solution (vehicle control)
-
Pupilometer or a camera with a macro lens and a ruler for measuring pupil diameter
-
Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections
Procedure:
-
Acclimatize rats to a dimly lit environment for at least 30 minutes.
-
Measure the baseline pupil diameter of both eyes for each rat.
-
Administer the α2-adrenergic antagonist or saline via IP injection.
-
Thirty minutes after the antagonist administration, administer clonidine (e.g., 0.1 mg/kg, SC).
-
Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after clonidine injection.
-
Ensure consistent lighting conditions throughout the experiment.
Data Analysis: Calculate the change in pupil diameter from baseline for each time point. Compare the time course and the maximum change in pupil diameter between the antagonist-treated groups and the control group using statistical analysis (e.g., two-way ANOVA with repeated measures).
Conclusion
The choice of an alpha-2 adrenergic antagonist for in vivo research should be guided by the specific requirements of the study.
-
Atipamezole stands out for its high potency and remarkable selectivity for α2-ARs over α1-ARs, making it an excellent tool for studies requiring specific α2-AR blockade with minimal off-target effects. Its efficacy in reversing α2-agonist-induced sedation is well-documented.
-
Yohimbine , while a potent α2-AR antagonist, exhibits lower selectivity than atipamezole and can interact with other receptor systems, which may influence experimental outcomes.
-
Idazoxan is another effective α2-AR antagonist, but like yohimbine, it has a lower selectivity ratio compared to atipamezole.
-
Rauwolscine (alpha-yohimbine) is a stereoisomer of yohimbine and shares its α2-AR antagonist properties, showing similar effects in some in vivo models.
Researchers should carefully consider the binding affinities, selectivity profiles, and the specific in vivo effects of each antagonist in the context of their experimental design to ensure the validity and interpretability of their results. The provided protocols offer a starting point for the in vivo evaluation of these and other novel alpha-2 adrenergic antagonists.
Validating the Specificity of 2-Methoxyidazoxan in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methoxyidazoxan (also known as RX821002) with other common alpha-2 adrenoceptor antagonists, offering experimental data to support its validation in new experimental models. The focus is on providing objective data and detailed methodologies to aid in the critical assessment of its specificity.
Comparative Analysis of Binding Affinity and Specificity
This compound is a selective alpha-2 adrenoceptor antagonist.[1][2] Its primary advantage over its parent compound, idazoxan, lies in its significantly lower affinity for I2-imidazoline binding sites, making it a more specific tool for studying alpha-2 adrenoceptor-mediated processes.[1]
Binding Affinity at Alpha-2 Adrenoceptor Subtypes
The following table summarizes the binding affinities (Log KD values) of this compound and other common alpha-2 adrenoceptor antagonists for the three human alpha-2 adrenoceptor subtypes. Lower KD values indicate higher binding affinity.
| Compound | α2A Log KD | α2B Log KD | α2C Log KD |
| This compound (RX821002) | -8.96 | -8.92 | -8.96 |
| Idazoxan | -8.30 | -8.19 | -8.30 |
| Yohimbine | -8.40 | -8.19 | -8.40 |
| Atipamezole | -9.40 | -9.19 | -9.40 |
| RS-79948 | -9.22 | -8.89 | -9.40 |
Data sourced from a study using [3H]-rauwolscine binding in living cells.
Comparative Selectivity Profile
The key to validating this compound in a new model is to understand its selectivity profile compared to alternatives. While highly selective for alpha-2 adrenoceptors, it is not entirely devoid of off-target effects.
| Compound | Primary Target | Key Off-Targets |
| This compound (RX821002) | Alpha-2 Adrenoceptors | 5-HT1A Receptors (antagonist)[2] |
| Idazoxan | Alpha-2 Adrenoceptors | I2-Imidazoline sites (high affinity)[1] |
| Yohimbine | Alpha-2 Adrenoceptors | Alpha-1 adrenoceptors, serotonin receptors |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a new experimental model, a combination of binding and functional assays is recommended.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of this compound for alpha-2 adrenoceptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for α2A, α2B, and α2C adrenoceptors.
Materials:
-
Cell membranes expressing the human α2A, α2B, or α2C adrenoceptor subtype.
-
[3H]-Rauwolscine (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of [3H]-Rauwolscine (e.g., at its Kd concentration).
-
Increasing concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
For non-specific binding control wells, add a high concentration of an unlabeled alpha-2 antagonist (e.g., 10 µM phentolamine).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of alpha-2 adrenoceptor activation.
Objective: To determine the functional antagonist potency (KB) of this compound at α2 adrenoceptor subtypes.
Materials:
-
Cells expressing the human α2A, α2B, or α2C adrenoceptor subtype.
-
An alpha-2 adrenoceptor agonist (e.g., UK 14,304).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the alpha-2 agonist (e.g., its EC80 concentration) in the presence of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate for a period that allows for a measurable change in cAMP levels (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the IC50 of this compound in reversing the agonist-induced inhibition of cAMP production. Calculate the antagonist affinity constant (KB) using the Schild equation.
Visualizing Key Concepts and Workflows
Signaling Pathway of Alpha-2 Adrenoceptor Antagonism
Caption: Alpha-2 adrenoceptor signaling and antagonism.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating this compound specificity.
Conclusion and Recommendations
This compound is a highly selective alpha-2 adrenoceptor antagonist with minimal activity at I2-imidazoline sites, making it a superior tool to idazoxan for specific applications. However, its potential interaction with 5-HT1A receptors should be considered when designing and interpreting experiments. For rigorous validation in a new experimental model, it is crucial to perform both radioligand binding and functional assays to confirm its affinity and potency for the alpha-2 adrenoceptor subtypes and to conduct a broader off-target screening to rule out confounding interactions. This comprehensive approach will ensure the reliability and reproducibility of experimental findings.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Methoxyidazoxan and Other Key Research Compounds in Adrenergic and Imidazoline Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the intricacies of cellular signaling pathways. This guide provides a comprehensive, data-driven comparison of 2-Methoxyidazoxan (also known as RX821002), a potent and selective α2-adrenoceptor antagonist, with other widely used research compounds such as Idazoxan and Efaroxan. Our analysis focuses on their binding affinities, selectivity profiles, and the experimental methodologies used to characterize them.
Executive Summary
This compound distinguishes itself as a highly selective antagonist for α2-adrenergic receptors with notably low affinity for imidazoline receptors. This contrasts with compounds like Idazoxan, which exhibits high affinity for both α2-adrenoceptors and I2-imidazoline sites, and Efaroxan, which acts as an antagonist at α2-adrenoceptors and I1-imidazoline receptors. The choice between these compounds, therefore, critically depends on the specific research question and the receptor systems under investigation. This guide aims to facilitate this decision-making process by presenting a clear, comparative overview of their pharmacological properties.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki, Kd, or pKd values) of this compound and other relevant compounds for various adrenergic and imidazoline receptor subtypes. This quantitative data is essential for assessing the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki in nM) for α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | α2D | Reference |
| This compound (RX821002) | 6.3 | - | - | 0.2 | [1] |
| Idazoxan | ~1.5-3.0 | ~1.5-3.0 | ~1.5-2.5 | - | [2] |
| Efaroxan | - | - | - | - | |
| RX821002 | - | - | - | - | |
| pKd values for RX821002: 8.2 (α2A) and 9.7 (α2D) | [1] |
Table 2: Comparative Affinity for Imidazoline Receptors
| Compound | I1 Imidazoline Affinity | I2 Imidazoline Affinity | Reference |
| This compound (RX821002) | Very Low | Low | [3] |
| Idazoxan | Moderate | High | [1] |
| Efaroxan | High (Antagonist) | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are standardized methodologies for key experiments cited in the comparison of these compounds.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity of a test compound for α2-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with the desired α2-adrenergic receptor subtype (e.g., rat cerebral cortex, CHO cells).
-
Radioligand: [3H]RX821002 (a high-affinity α2-adrenoceptor antagonist).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled potent α2-antagonist like phentolamine or this compound itself.
-
Test Compounds: Serial dilutions of the compounds to be tested (e.g., this compound, Idazoxan, Efaroxan).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:
-
Total Binding: Cell membranes, [3H]RX821002, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]RX821002, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, [3H]RX821002, and varying concentrations of the test compound.
-
-
Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of α2-Adrenergic Receptor Antagonism
The following diagram illustrates the canonical signaling pathway of α2-adrenergic receptors and the mechanism of action of antagonists like this compound.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RX 821002 as a Tool for Physiological Investigation of α2‐Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings: A Comparative Guide to 2-Methoxyidazoxan in Diverse Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methoxyidazoxan's (2-MIX, also known as RX821002) performance with other α2-adrenergic receptor antagonists. By collating data from various preclinical studies, this document aims to offer a comprehensive overview of its binding affinity and selectivity, supported by detailed experimental protocols to aid in the replication and validation of these key findings across different laboratories.
Comparative Analysis of Binding Affinities
This compound is a selective α2-adrenoceptor antagonist that is structurally related to idazoxan. A key finding consistently reported in the literature is its high affinity for α2-adrenoceptors and its selectivity over I2-imidazoline binding sites, a characteristic that distinguishes it from idazoxan.[1] The following tables summarize the binding affinities (Ki values in nM) of this compound and other common α2-adrenoceptor antagonists. A lower Ki value indicates a stronger binding affinity.
Table 1: Comparative Binding Affinities (Ki) of α2-Adrenergic Antagonists for α2-Adrenoceptor Subtypes
| Compound | α2A-Adrenoceptor (Ki, nM) | α2B-Adrenoceptor (Ki, nM) | α2C-Adrenoceptor (Ki, nM) | Species/Tissue Source | Reference |
| This compound | ~1.05 | ~1.05 | ~1.05 | Human recombinant | [2] |
| Idazoxan | ~10-30 | ~10-30 | ~10-30 | Human/Rat Brain | [1] |
| Yohimbine | 1.4 | 7.1 | 0.88 | Human recombinant | [3] |
| Rauwolscine | ~1-3 | ~1-3 | ~1-3 | Human recombinant | [4] |
Note: Ki values can vary between studies due to different experimental conditions, such as radioligand used and tissue preparation.
Table 2: Selectivity Profile of this compound vs. Idazoxan
| Compound | α2-Adrenoceptor Affinity (Ki, nM) | I2-Imidazoline Site Affinity (Ki, nM) | Selectivity (I2/α2) |
| This compound | ~1 | >10,000 | >10,000 |
| Idazoxan | ~10 | ~5 | ~0.5 |
This data highlights this compound's superior selectivity for α2-adrenoceptors compared to idazoxan, which also binds with high affinity to I2-imidazoline sites. This makes this compound a more specific tool for studying α2-adrenoceptor function.
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This protocol is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the α2-adrenoceptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenoceptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the antagonist to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of the test antagonist in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]-Rauwolscine), 50 µL Cell Membranes (5-20 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: α2-Adrenoceptor signaling pathway and antagonism by this compound.
Caption: Workflow for a competitive radioligand binding assay.
By providing standardized protocols and clear visual aids, this guide aims to facilitate the independent verification and replication of the key pharmacological characteristics of this compound, thereby promoting robust and reproducible scientific research in the field of α2-adrenergic pharmacology.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RX821002 (this compound) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Procuring 2-Methoxyidazoxan: Assessing Purity and Identity of Commercial Sources
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of commercially available 2-Methoxyidazoxan, a selective α₂-adrenergic receptor antagonist. We present detailed experimental protocols for assessing the purity and identity of this compound and compare it with other common α₂-antagonists.
This compound, also known as RX821002, is a potent and selective antagonist of α₂-adrenergic receptors, making it a valuable tool in neuroscience research and drug development. However, the purity and identity of commercially available this compound can vary between suppliers, potentially impacting experimental outcomes. This guide outlines key analytical methods to independently verify the quality of purchased this compound and provides a comparative overview of alternative α₂-adrenergic antagonists.
Comparison of Commercial this compound Specifications
To ensure the quality of this compound for research purposes, it is crucial to consider the manufacturer's specifications. While individual batches may vary, reputable suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. The following table summarizes typical specifications from three hypothetical, yet representative, commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC | ≥99.5% | ≥99.0% | ≥98.0% |
| Identity (¹H-NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Moisture Content (Karl Fischer) | ≤0.5% | ≤1.0% | Not specified |
| Residual Solvents (GC-HS) | ≤0.1% | ≤0.5% | Not specified |
| Appearance | White to off-white solid | White solid | Crystalline powder |
Experimental Protocols for Quality Assessment
Researchers can independently verify the purity and identity of their this compound samples using standard analytical techniques. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the commercial this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 274 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) for Identity and Purity
Objective: To confirm the chemical structure and determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Dissolution: Add ~0.75 mL of the deuterated solvent and gently vortex to dissolve.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the mobile phase.
-
LC Conditions: Use the same HPLC conditions as described for the purity determination.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₄N₂O₃, MW = 234.25 g/mol ).
Comparative Analysis with Alternative α₂-Adrenergic Antagonists
Several other compounds are available as alternatives to this compound for antagonizing α₂-adrenergic receptors. The choice of antagonist often depends on the specific receptor subtype selectivity and the experimental context.
| Compound | Receptor Selectivity | Primary Applications | Common Analytical Methods |
| This compound | Selective for α₂-adrenoceptors.[1] | Radioligand binding assays, in vivo and in vitro pharmacology. | HPLC, NMR, MS |
| Idazoxan | α₂-adrenoceptor antagonist, also binds to imidazoline receptors. | Research on depression, cognitive disorders, and as a radioligand. | HPLC, GC-MS |
| Yohimbine | Selective α₂-adrenoceptor antagonist. | Veterinary medicine to reverse sedation, research on anxiety and sexual function. | HPLC, TLC |
| Atipamezole | Potent and selective α₂-adrenoceptor antagonist. | Primarily used in veterinary medicine to reverse the effects of α₂-agonists. | HPLC, LC-MS |
Visualizing Workflows and Pathways
To further clarify the processes involved in quality assessment and the mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing the quality of commercial this compound.
Caption: Simplified α₂-adrenergic receptor signaling and its antagonism.
Caption: Interrelation of analytical techniques for quality assessment.
By following the provided protocols and considering the comparative data, researchers can make informed decisions when purchasing this compound and ensure the reliability and reproducibility of their experimental results.
References
A Comparative Guide to 2-Methoxyidazoxan: In Vivo Validation of In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methoxyidazoxan (2-MIX), a potent and selective α2-adrenoceptor antagonist, with other relevant compounds. The following sections present a comprehensive overview of its in vitro and in vivo pharmacological profile, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Data Presentation: Quantitative Comparison of α2-Adrenoceptor Antagonists
The following tables summarize the in vitro binding affinities and in vivo potencies of this compound and other commonly used α2-adrenoceptor antagonists. This data highlights the high affinity and selectivity of this compound for the α2-adrenoceptor compared to the I2-imidazoline binding site, a key differentiator from its parent compound, idazoxan.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) in Rat and Human Brain Tissues
| Compound | α2-Adrenoceptor (Rat Cortex)[1] | I2-Imidazoline Site (Rat Brain)[1] | α2-Adrenoceptor (Human Cortex)[1] | I2-Imidazoline Site (Human Brain)[1] |
| This compound (RX821002) | 1.6 | >10,000 | 2.1 | >10,000 |
| Idazoxan | 15 | 3.5 | 20 | 4.2 |
| Yohimbine | 4.8 | >10,000 | 5.5 | >10,000 |
| Rauwolscine | 2.5 | >10,000 | 3.0 | >10,000 |
| Phentolamine | 30 | 180 | 45 | 250 |
| Clonidine | 3.2 | 150 | 4.0 | 200 |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Potency of α2-Adrenoceptor Antagonists
| Compound | Species | Model | Endpoint | Potency (ED50 or effective dose) |
| This compound (RX821002) | Rat | In vivo microdialysis in locus coeruleus | Increase in cortical noradrenaline release | 0.01 - 100 µM (via reverse dialysis) |
| Idazoxan | Rat | In vivo microdialysis in locus coeruleus | Increase in cortical noradrenaline release | 0.1 - 10 µM (via reverse dialysis) |
| Idazoxan | Human | Oral administration | Increased plasma MHPG and blood pressure | 20 - 80 mg[2] |
| Yohimbine | Human | Oral administration | Increased plasma MHPG and blood pressure | 20 mg |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's pharmacological profile.
In Vitro Radioligand Binding Assay for α2-Adrenoceptors and I2-Imidazoline Sites
Objective: To determine the binding affinity (Ki) of this compound and other compounds for α2-adrenoceptors and I2-imidazoline sites.
Materials:
-
[3H]RX821002 (for α2-adrenoceptors)
-
[3H]Idazoxan (for I2-imidazoline sites, in the presence of an α2-adrenoceptor mask like adrenaline)
-
Rat or human brain cortical membranes
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, idazoxan, etc.)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize rat or human brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a 96-well plate, incubate a small amount of membrane protein with a fixed concentration of the radioligand ([3H]RX821002 or [3H]Idazoxan) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Noradrenaline Release
Objective: To measure the effect of this compound on the extracellular levels of noradrenaline in a specific brain region (e.g., the cortex) as an index of its antagonist activity at presynaptic α2-autoreceptors.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and other test compounds
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of noradrenaline in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the noradrenaline levels as a percentage of the baseline and compare the effects of different doses of this compound and other antagonists.
In Vivo Electrophysiology of Locus Coeruleus Neurons
Objective: To assess the effect of α2-adrenoceptor antagonists on the firing rate of noradrenergic neurons in the locus coeruleus (LC), a key site for the regulation of arousal and attention.
Materials:
-
Anesthetized rats
-
Stereotaxic frame
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Test compounds (e.g., this compound, idazoxan)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the locus coeruleus. Identify noradrenergic neurons based on their characteristic slow and regular firing pattern and their response to sensory stimuli (e.g., a paw pinch).
-
Baseline Recording: Record the spontaneous firing rate of a single LC neuron for a stable baseline period.
-
Drug Administration: Administer the α2-adrenoceptor antagonist intravenously.
-
Post-Drug Recording: Continue to record the firing rate of the neuron to determine the effect of the drug. α2-adrenoceptor antagonists are expected to increase the firing rate by blocking the inhibitory feedback of noradrenaline on the presynaptic autoreceptors.
-
Data Analysis: Analyze the change in firing rate from baseline and compare the effects of different antagonists.
Mandatory Visualizations
Signaling Pathway of α2-Adrenoceptor Antagonism
Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vitro to In Vivo Validation
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationship for oral idazoxan effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methoxyidazoxan: A Procedural Guide
For Immediate Reference: Treat 2-Methoxyidazoxan as a potentially hazardous chemical. Disposal must be conducted in accordance with local, state, and federal regulations. This guide provides a general framework for safe handling and disposal. Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Conflicting safety data exists for this compound. While some sources classify it as non-hazardous, others indicate it may be harmful if swallowed, inhaled, or in contact with skin[1][2]. Therefore, a cautious approach is mandatory.
Summary of Potential Hazards:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral 4 | LGC Ltd. SDS[1] |
| Harmful in contact with skin | Acute Toxicity, Dermal 4 | LGC Ltd. SDS[1] |
| Harmful if inhaled | Acute Toxicity, Inhalation 4 | LGC Ltd. SDS[1] |
| Not a hazardous substance or mixture | N/A | Sigma-Aldrich SDS |
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Containment: Cover the spill with an absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.
Disposal Procedure for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
Operational Plan for Chemical Disposal:
-
Waste Identification and Segregation:
-
This compound waste should be collected in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EH&S department.
-
-
Packaging and Labeling:
-
The waste container must be in good condition and compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any applicable hazard symbols (e.g., "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents and quantity.
-
Disposal should be carried out by a licensed hazardous waste disposal company in accordance with all regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Methoxyidazoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxyidazoxan, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the Safety Data Sheet (SDS) for this compound monohydrochloride.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant Gloves | Compatible gloves should be worn. Inspect gloves prior to use. | Prevents skin contact which can cause skin irritation.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the compound outside of a well-ventilated area or when there is a risk of inhalation. | Prevents respiratory tract irritation from dust or aerosols.[1] |
| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn. | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic operational plan is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and well-ventilated.[1]
-
Locate the nearest eyewash station and safety shower and verify they are operational.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or outdoors.
-
Avoid contact with skin and eyes.
-
-
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In all cases of exposure, seek medical attention.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compounds and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
-
Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
